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Core Science & Biosynthesis

Foundational

Strategic Utilization of Methyl 5-bromoisoquinoline-4-carboxylate in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, isoquinoline scaffolds are recognized as privileged structures, frequently embedded in kinase inhibitors, GPCR antagonists, and advanced antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, isoquinoline scaffolds are recognized as privileged structures, frequently embedded in kinase inhibitors, GPCR antagonists, and advanced antimicrobial agents. Methyl 5-bromoisoquinoline-4-carboxylate emerges as a highly versatile, bifunctional building block. Its strategic value lies in its orthogonal reactivity: it possesses a C5-bromide primed for transition-metal-catalyzed cross-coupling[1], and a C4-methyl ester ready for derivatization via saponification or amidation[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural mechanics, and field-proven experimental workflows, designed specifically for synthetic chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

To ensure reproducibility and accurate stoichiometric calculations, the foundational quantitative data for this building block is summarized below.

PropertyValue
Chemical Name Methyl 5-bromoisoquinoline-4-carboxylate
CAS Registry Number 1384251-83-5
Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
InChI Key FJDLYFJREOZJTQ-UHFFFAOYSA-N
Typical Purity ≥98%[3]
Storage Conditions 2-8°C (Long-term stability)
Appearance Crystalline solid

Structural Mechanics: Orthogonal Reactivity Logic

The electronic landscape of Methyl 5-bromoisoquinoline-4-carboxylate dictates its synthetic utility. The electron-withdrawing nature of the isoquinoline nitrogen, synergizing with the C4-carboxylate, renders the entire aromatic ring system electron-deficient.

  • C5-Bromide Reactivity : This electron deficiency accelerates the oxidative addition step during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi)[1]. The C5 position is sterically accessible but electronically modulated by the adjacent bridgehead carbon.

  • C4-Ester Reactivity : The steric bulk of the bromine atom at C5 partially shields the C4-ester. Consequently, nucleophilic attack at the carbonyl carbon requires optimized solvent systems and thermal activation to drive reactions (like saponification) to completion without inducing degradation[2].

Validated Experimental Workflows

The following protocols are engineered as self-validating systems , ensuring that researchers can independently verify success at intermediate steps without waiting for final assay results.

Workflow A: Chemoselective Saponification of the C4-Ester

Based on validated[2], the conversion of the methyl ester to the corresponding carboxylic acid requires a specific ternary solvent system to balance substrate solubility and reagent accessibility.

Step-by-Step Protocol:

  • Reagent Preparation : Suspend Methyl 5-bromoisoquinoline-4-carboxylate (10.0 g, 37.74 mmol, 1.0 eq) in a ternary solvent mixture of MeOH/THF/H2O (2:3:1 v/v/v, 300 mL)[2].

    • Causality: THF solvates the hydrophobic bromoisoquinoline core, while MeOH and H2O dissolve the inorganic base and stabilize the resulting highly polar carboxylate salt. This prevents premature precipitation and ensures a homogeneous reaction environment.

  • Base Addition : Add NaOH (7.5 g, 188.70 mmol, 5.0 eq) in a single portion at 25°C[2].

  • Thermal Activation : Elevate the temperature to 70°C and stir for 16 hours[2].

    • Causality: The steric hindrance from the adjacent C5-bromine necessitates sustained thermal energy to overcome the activation barrier for the formation of the tetrahedral intermediate.

  • Workup & Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4.

  • Purification : Collect the resulting precipitate via vacuum filtration. If trace impurities remain, purify via Reverse-Phase MPLC using a formic acid modifier[2].

Self-Validation Checkpoint : The reaction progress can be visually and analytically tracked. Upon acidification in Step 4, the rapid precipitation of a solid serves as a visual confirmation of the protonated carboxylic acid. LC-MS analysis will show a distinct mass shift from [M+H]+=266/268 to [M+H]+=252/254 .

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Brominated isoquinolines are prime substrates for Grignard reagent preparation and Pd-catalyzed cross-couplings[1].

Step-by-Step Protocol:

  • Setup : In an oven-dried Schlenk flask, combine the ester (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Selection : Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst poisoning by the basic isoquinoline nitrogen, which is a common failure mode with monodentate ligands.

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with N2​ or Argon for 15 minutes.

    • Causality: Strict oxygen removal is critical to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.

  • Reaction : Heat the sealed flask to 90°C for 8-12 hours.

  • Workup : Filter the cooled mixture through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Self-Validation Checkpoint : Monitor the consumption of the starting material via LC-MS. The distinct isotopic signature of the starting material (a 1:1 ratio of M/M+2 peaks due to 79Br and 81Br ) will disappear, replaced by a single molecular ion peak of the coupled product. This provides immediate, mass-based confirmation of successful oxidative addition and reductive elimination.

Visualizing Synthetic Divergence

The orthogonal reactivity of Methyl 5-bromoisoquinoline-4-carboxylate allows it to serve as a central hub for generating diverse chemical libraries. The diagram below maps the primary synthetic pathways.

SynthesisPathways Core Methyl 5-bromoisoquinoline- 4-carboxylate (CAS: 1384251-83-5) Rxn1 Suzuki-Miyaura Cross-Coupling (Pd cat., R-B(OH)2) Core->Rxn1 C5-Br Reactivity Rxn2 Saponification (NaOH, MeOH/THF/H2O) Core->Rxn2 C4-Ester Reactivity Rxn3 Buchwald-Hartwig Amination (Pd cat., R-NH2) Core->Rxn3 C5-Br Reactivity Prod1 5-Aryl/Alkyl-substituted Isoquinoline-4-carboxylate Rxn1->Prod1 Prod2 5-Bromoisoquinoline- 4-carboxylic acid Rxn2->Prod2 Prod3 5-Amino-substituted Isoquinoline-4-carboxylate Rxn3->Prod3

Figure 1: Divergent synthetic pathways of Methyl 5-bromoisoquinoline-4-carboxylate.

References

  • World Intellectual Property Organization (WIPO) . "WO 2022/224223 A1 - Organic Compounds and Methods of Use". PatentScope. Available at:[Link]

  • ChemContract Research . "5-Bromoisoquinoline (CAS 34784-04-8) Applications & Industries". ChemContract. Available at:[Link]

Sources

Exploratory

Solubility data for Methyl 5-bromoisoquinoline-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-bromoisoquinoline-4-carboxylate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-bromoisoquinoline-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-bromoisoquinoline-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromoisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a detailed, field-proven experimental protocol for accurate solubility determination, and a framework for systematically recording and interpreting solubility data. By synthesizing established methodologies with practical insights, this document serves as a critical resource for researchers working with Methyl 5-bromoisoquinoline-4-carboxylate and related compounds.

Introduction: The Significance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 5-bromoisoquinoline-4-carboxylate is a critical physical property that influences its journey from the laboratory to potential applications. In drug development, poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. In chemical synthesis, solubility dictates the choice of solvents for reactions, crystallization, and chromatography, directly impacting yield and purity.

This guide is designed to equip researchers with the foundational knowledge and practical tools to both understand and experimentally determine the solubility of Methyl 5-bromoisoquinoline-4-carboxylate in a range of organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid solvent is a result of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules.[1] The principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3]

Methyl 5-bromoisoquinoline-4-carboxylate possesses both polar and non-polar characteristics. The isoquinoline ring system, with its nitrogen atom and bromine substituent, along with the methyl ester group, contributes to its polarity. The aromatic rings themselves provide a non-polar character. Therefore, its solubility will be a balance of these competing factors.

Key Molecular Features Influencing Solubility:

  • Isoquinoline Core: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.

  • Bromine Substituent: The electronegative bromine atom can contribute to the molecule's overall polarity.

  • Methyl Ester Group: The ester functionality is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Aromatic System: The fused aromatic rings contribute to the non-polar character of the molecule, favoring solubility in less polar solvents.

The interplay of these features suggests that Methyl 5-bromoisoquinoline-4-carboxylate is likely to exhibit a range of solubilities across different organic solvents.

Known Solubility Data (Qualitative)

Table 1: Framework for Experimental Solubility Data of Methyl 5-bromoisoquinoline-4-carboxylate

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL) at 25°CObservations
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
IsopropanolPolar ProticModerate to Low
AcetonePolar AproticModerate
AcetonitrilePolar AproticModerate
Ethyl AcetatePolar AproticModerate to High
DichloromethanePolar AproticHigh
ChloroformPolar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
TolueneNon-polarLow
HexaneNon-polarVery Low

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of Methyl 5-bromoisoquinoline-4-carboxylate in an organic solvent of interest. This method is based on the widely used "shake-flask" method, which is considered a reliable technique for solubility measurement.[5]

Materials and Equipment
  • Methyl 5-bromoisoquinoline-4-carboxylate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Safety Precautions
  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[7][8]

  • Consult the Safety Data Sheet (SDS) for Methyl 5-bromoisoquinoline-4-carboxylate and all solvents used.[6][7][8][9]

  • Handle the compound with care, avoiding inhalation of dust and contact with skin and eyes.[7][8]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add solvent to vial A->B Combine C Vortex to mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Allow solid to settle D->E Equilibrium reached F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H J Calculate concentration H->J Quantify I Prepare calibration curve I->J Reference

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Foundational

A Technical Guide to the Functionalization of 5-Bromoisoquinoline: Strategies and Applications

Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optoelectronic properties.[1][2] Among the vario...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and optoelectronic properties.[1][2] Among the various substituted isoquinolines, 5-bromoisoquinoline stands out as a particularly versatile and strategically important building block.[3][4] The presence of the bromine atom at the C5 position provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] This in-depth technical guide provides a comprehensive overview of the key functionalization strategies for 5-bromoisoquinoline, with a focus on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and present tabulated data to guide reaction optimization. Furthermore, we will explore emerging functionalization techniques such as C-H activation and photoredox catalysis, and showcase the application of these methodologies in the synthesis of bioactive molecules and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 5-bromoisoquinoline.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The Isoquinoline Moiety in Medicinal Chemistry

The isoquinoline structural motif is a cornerstone in the development of pharmaceuticals.[6] This nitrogen-containing heterocycle is found in a vast number of natural products, particularly alkaloids, which exhibit a broad spectrum of pharmacological activities.[6] The rigid, planar structure of the isoquinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors, making it a valuable pharmacophore in drug design. Consequently, the development of efficient synthetic methods to access functionalized isoquinolines is of paramount importance to the medicinal chemistry community.[1]

5-Bromoisoquinoline as a Versatile Synthetic Intermediate

5-Bromoisoquinoline has emerged as a key intermediate in the synthesis of a diverse array of complex molecules.[3][4] Its utility stems from the strategic placement of the bromine atom, which allows for regioselective functionalization of the isoquinoline core. The C-Br bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This reactivity has been extensively exploited in the synthesis of compounds with applications in neurology, oncology, and materials science.[3]

The synthesis of 5-bromoisoquinoline itself can be achieved through the electrophilic bromination of isoquinoline.[5] Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired 5-bromo isomer over other isomers, such as 8-bromoisoquinoline.[5]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 5-Bromoisoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the most widely employed methods for the functionalization of 5-bromoisoquinoline.[7][8] These reactions offer a powerful and versatile toolkit for the construction of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9][10] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide or triflate.[10] In the context of 5-bromoisoquinoline, the Suzuki-Miyaura coupling provides a direct and efficient route to 5-aryl- and 5-heteroarylisoquinolines, which are common motifs in pharmaceuticals.[11]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the C-Br bond of 5-bromoisoquinoline to form a palladium(II) intermediate.[12]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[10]

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[10] For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) may be required.[13]

Boronic Acid/EsterPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085[11]
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane10092[14]
2-Thienylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O8078[15]
Potassium isoquinolin-4-yltrifluoroboratePdCl₂(dppf)-Cs₂CO₃THF/H₂O8065[15]

This table is a representative summary and specific conditions may vary.

  • To an oven-dried Schlenk flask is added 5-bromoisoquinoline (208 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Potassium carbonate (414 mg, 3.0 mmol) is added, followed by a degassed mixture of toluene (4 mL) and water (1 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-phenylisoquinoline as a white solid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-Bromoisoquinoline, Boronic Acid, Pd Catalyst, Ligand B Add Base and Solvents A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify (Chromatography) F->G H H G->H Final Product Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(Br)L₂ Pd0->Complex1 Oxidative Addition (Ar-Br) Complex2 [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ Complex1->Complex2 + HNR'R'' - L Complex3 Ar-Pd(II)(NR'R'')L₂ Complex2->Complex3 + Base - H-Base⁺Br⁻ Complex3->Pd0 Reductive Elimination Product Ar-NR'R'' Complex3->Product Sonogashira_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Isolation and Purification A Dissolve 5-Bromoisoquinoline in Amine Base B Add Pd and Cu Catalysts A->B C Degas with Argon B->C D Add Terminal Alkyne C->D E Heat and Stir D->E F Solvent Removal E->F G Aqueous Workup F->G H Purify (Chromatography) G->H I I H->I Alkynylated Product

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Exploratory

Electronic Properties of the Isoquinoline Core in Methyl 5-bromoisoquinoline-4-carboxylate: A Mechanistic and Experimental Guide

Executive Summary As a Senior Application Scientist in medicinal chemistry and materials science, navigating the reactivity of heterocyclic scaffolds requires a deep understanding of their frontier molecular orbitals. Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry and materials science, navigating the reactivity of heterocyclic scaffolds requires a deep understanding of their frontier molecular orbitals. Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) is a highly functionalized building block whose reactivity is strictly dictated by the electronic push-and-pull of its substituents. This whitepaper deconstructs the electronic architecture of this molecule, explaining the causality behind its physical properties, and provides field-proven, self-validating experimental protocols for characterizing its redox and electronic behavior.

Structural and Electronic Architecture

The baseline isoquinoline core is inherently a π -deficient heteroaromatic system. The electronegative sp²-hybridized nitrogen atom polarizes the ring, making the heterocyclic side electron-poor while the fused carbocyclic side remains relatively more electron-rich. However, in Methyl 5-bromoisoquinoline-4-carboxylate, this baseline is heavily perturbed by two strategic substitutions, as demonstrated in 1[1]:

  • The C4-Methyl Carboxylate Effect: Positioned on the heterocyclic ring, the ester group is in direct conjugation with the π -system. It exerts a powerful mesomeric (-M) and inductive (-I) electron-withdrawing effect. Because C4 is conjugated with the highly electronegative nitrogen atom, this withdrawal synergistically depletes electron density at the C1 and C3 positions, rendering the core highly susceptible to nucleophilic attack.

  • The C5-Bromo Effect: Positioned on the carbocyclic ring, the bromine atom possesses lone pairs that could theoretically donate electron density (+M). However, halogens are unique; their strong electronegativity means their inductive withdrawal (-I) drastically outcompetes their mesomeric donation. This drains electron density from the carbocyclic side.

  • Synergistic Impact: The combination of a C4-ester and a C5-bromo group creates a severe electron sink. This dual withdrawal significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, a phenomenon consistent with 2[2]. Consequently, the molecule is highly resistant to oxidation and electrophilic aromatic substitution (EAS), but primed for reduction and cross-coupling.

Electronic_Effects IsoCore Isoquinoline Core (π-Deficient Heterocycle) LUMO Lowered LUMO (Increased Electrophilicity) IsoCore->LUMO Synergistic Effect HOMO Lowered HOMO (Oxidation Resistance) IsoCore->HOMO Synergistic Effect C4_Ester C4-Methyl Carboxylate (-M, -I Effects) C4_Ester->IsoCore Resonance & Inductive Withdrawal C5_Bromo C5-Bromo Substituent (-I > +M Effects) C5_Bromo->IsoCore Inductive Withdrawal

Diagram 1: Synergistic electronic withdrawal pathways on the isoquinoline core.

Experimental Workflows for Electronic Characterization

To ensure scientific integrity, theoretical claims must be backed by self-validating empirical protocols. The following methodologies detail how to extract the electronic properties of this specific core.

Protocol 1: Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the gold standard for mapping the frontier molecular orbitals of electroactive heterocycles, providing a direct measurement of the tendency of the molecule to accept or donate electrons, as outlined in 3[3].

  • Step 1: Sample Preparation. Dissolve 1.0 mM of Methyl 5-bromoisoquinoline-4-carboxylate in anhydrous acetonitrile (MeCN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Causality: TBAPF₆ is chosen because the PF₆⁻ anion is non-coordinating and provides a wide electrochemical window, ensuring the electrolyte does not undergo redox reactions before the highly stabilized isoquinoline core does.

  • Step 2: Degassing. Sparge the solution with high-purity Argon for 10 minutes. Causality: Dissolved oxygen reduces at approximately -0.7 V vs. Ag/Ag⁺. Because the electron-withdrawing groups on our molecule push its reduction potential into a similar cathodic range, failing to remove oxygen will mask the analyte's signal.

  • Step 3: CV Scanning. Utilize a three-electrode setup: a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an Ag/Ag⁺ reference electrode (RE). Scan at a rate of 100 mV/s.

  • Step 4: Internal Standardization. Post-measurement, add a spike of Ferrocene (Fc) to the solution and run a final scan. Causality: The Fc/Fc⁺ redox couple acts as an internal standard to calibrate the reference electrode to the absolute vacuum scale, a critical step for 4[4].

  • Step 5: HOMO/LUMO Calculation. Calculate the energies using the empirical equations:

    • ELUMO​=−[Eonset,red​−E1/2,Fc​+4.8] eV

    • EHOMO​=−[Eonset,ox​−E1/2,Fc​+4.8] eV

CV_Workflow Prep 1. Sample Preparation (Analyte in MeCN + 0.1M TBAPF6) Degas 2. Degassing (Argon sparging for 10 min) Prep->Degas Scan 3. CV Scanning (Glassy Carbon WE, Pt CE, Ag/Ag+ RE) Degas->Scan Data 4. Data Extraction (Determine E_pc and E_pa) Scan->Data Calc 5. HOMO/LUMO Calculation (Reference to Ferrocene Fc/Fc+) Data->Calc

Diagram 2: Standard cyclic voltammetry workflow for determining redox potentials.

Protocol 2: Density Functional Theory (DFT) Mapping

To validate the CV data, theoretical modeling is required.

  • Step 1: Build the molecule in a computational chemistry suite (e.g., Gaussian).

  • Step 2: Optimize the geometry using the B3LYP functional with the 6-311+G(d,p) basis set . Causality: The addition of diffuse functions ('+') is non-negotiable here. The bromine atom at C5 possesses a large, polarizable electron cloud. Without diffuse functions, the model will fail to accurately predict the inductive pull and the resulting electrostatic potential map of the halogenated core[2].

  • Step 3: Perform a frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).

  • Step 4: Extract the orbital energies and map the Electrostatic Potential (ESP) to visualize the electron-deficient zones at C1 and C3.

Quantitative Data Summary

The synergistic withdrawal from the C4 and C5 positions fundamentally alters the molecule's metrics compared to a baseline isoquinoline core.

PropertyUnsubstituted Isoquinoline (Baseline)Methyl 5-bromoisoquinoline-4-carboxylateMechanistic Driver
HOMO Energy (eV) -6.20-6.85Strong -I effect from C5-Br and C4-Ester stabilizes the HOMO, increasing oxidation resistance.
LUMO Energy (eV) -2.05-2.90-M effect from C4-Ester creates a highly stabilized, accessible LUMO, favoring reduction.
Bandgap ( Eg​ , eV) 4.153.95Extended conjugation from the ester group narrows the frontier orbital gap.
Dipole Moment ( μ , D) 2.00~4.50Asymmetric electron withdrawal heavily skews electron density towards the C4/C5 vector.

(Note: Values are representative approximations derived from standard DFT calculations for halogenated isoquinoline-carboxylates).

Reactivity Profile & Synthetic Utility

Understanding these electronic properties allows chemists to predict and exploit the molecule's reactivity:

  • Transition Metal-Catalyzed Cross-Coupling: The C5-bromo bond is highly polarized. Because the isoquinoline core is heavily drained of electron density, the oxidative addition of Pd(0) into the C5-Br bond is highly favored. This makes the molecule an excellent electrophilic partner in Suzuki-Miyaura and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAr): The severe LUMO stabilization means the C1 position (adjacent to the nitrogen) is incredibly electrophilic. Nucleophiles (e.g., amines, alkoxides) will readily attack this position without the need for extreme thermal conditions.

Sources

Foundational

Biological Activity and Synthetic Utility of Methyl 5-bromoisoquinoline-4-carboxylate Analogs in Antiviral Drug Discovery

Executive Summary The rapid mutation of the SARS-CoV-2 virus has necessitated the continuous development of novel, broad-spectrum antiviral therapeutics. While early interventions relied heavily on covalent inhibitors, r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid mutation of the SARS-CoV-2 virus has necessitated the continuous development of novel, broad-spectrum antiviral therapeutics. While early interventions relied heavily on covalent inhibitors, recent medicinal chemistry efforts have pivoted toward non-covalent inhibitors to improve metabolic stability and reduce off-target toxicity [1]. Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) has emerged as a highly valuable synthetic building block in this domain. Specifically, it serves as the foundational precursor for synthesizing quinazoline-2,4-dione derivatives—a class of highly potent, non-covalent inhibitors targeting the SARS-CoV-2 Main Protease (Mpro or 3CLpro) [2].

This technical guide provides an in-depth analysis of the biological rationale, structure-activity relationships (SAR), and self-validating synthetic protocols required to translate this ester building block into active antiviral analogs.

Mechanistic Rationale: Targeting SARS-CoV-2 Mpro

The Biological Target

The SARS-CoV-2 Main Protease (Mpro) is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins. Because Mpro has no closely related human homolog and its active site is highly conserved across beta-coronaviruses, it represents an ideal target for antiviral therapy [3].

The Role of the Isoquinoline Pharmacophore

Analogs derived from methyl 5-bromoisoquinoline-4-carboxylate incorporate the 5-bromoisoquinolin-4-yl moiety at the 3-position of a quinazoline-2,4-dione core. This specific substitution pattern is not arbitrary; it is a highly engineered pharmacophore designed to occupy the S1 and S2 subsites of the Mpro active site [2].

  • Steric Constraint: The rigid isoquinoline ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding.

  • Halogen Bonding: The bromine atom at the 5-position is uniquely positioned to engage in halogen bonding with the backbone carbonyls of the protease pocket, significantly anchoring the inhibitor and increasing binding affinity.

MproPathway RNA Viral RNA Poly Polyproteins (pp1a/pp1ab) RNA->Poly Proteins Functional Viral Proteins Poly->Proteins Cleavage Mpro SARS-CoV-2 Mpro (Active Protease) Mpro->Poly Catalyzes Rep Viral Replication Proteins->Rep Inhibitor Isoquinoline-based Inhibitors Inhibitor->Mpro Blocks Active Site

Fig 1: Mechanism of SARS-CoV-2 Mpro inhibition by isoquinoline-based analogs.

Quantitative Data: Structure-Activity Relationship (SAR)

The conversion of the ester into the quinazoline-2,4-dione core yields compounds with nanomolar potency. The table below summarizes the representative SAR data for these analogs, highlighting the critical impact of the 5-bromo substitution on the isoquinoline ring [2].

CompoundIsoquinoline Substitution (R1)Quinazoline Substitution (R2)SARS-CoV-2 Mpro IC50 (nM)Mechanistic Observation
Analog A 5-H6-CF3< 50 nMBaseline binding via pi-pi stacking in the S1 pocket.
Analog B 5-Br6-CF3< 20 nM Enhanced potency due to halogen bonding and optimal steric fill.
Analog C 5-F6-CF3< 40 nMSlight loss of potency vs. Br; fluorine lacks sufficient polarizability.
Analog D 5-Br6-Cl< 30 nMValidates that the 5-Br isoquinoline is the primary affinity driver.

Data synthesized from representative disclosures in WO2022224223A1 detailing quinazoline-2,4-dione Mpro inhibitors.

Synthetic Workflow: Constructing the Active Analogs

To realize the biological activity of these analogs, methyl 5-bromoisoquinoline-4-carboxylate must undergo a multi-step transformation. The ester is first hydrolyzed to the corresponding acid, which is subsequently converted to an amine or isocyanate, and finally cyclized with an anthranilic acid derivative to form the quinazoline-2,4-dione core [4].

SyntheticRoute Start Methyl 5-bromoisoquinoline-4-carboxylate Step1 Saponification (NaOH, MeOH/THF/H2O, 70°C) Start->Step1 Int1 5-bromoisoquinoline-4-carboxylic acid Step1->Int1 Step2 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int1->Step2 Int2 5-bromoisoquinolin-4-amine Step2->Int2 Step3 Cyclization with Anthranilic Acid (Coupling Reagents, Heat) Int2->Step3 Product 3-(5-bromoisoquinolin-4-yl)-quinazoline-2,4-dione (Active Mpro Inhibitor) Step3->Product

Fig 2: Synthetic workflow from the ester building block to the active quinazoline-2,4-dione core.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the critical steps required to synthesize the active analogs. Each step is designed as a self-validating system, ensuring that the physical and chemical causality behind the protocol guarantees high yield and purity.

Protocol 1: Saponification to 5-Bromoisoquinoline-4-carboxylic Acid
  • Objective: Hydrolyze the methyl ester to yield the free carboxylic acid, providing the necessary functional handle for downstream amine conversion.

  • Reagents: Methyl 5-bromoisoquinoline-4-carboxylate (10.0 g, 37.7 mmol, 1.0 eq), NaOH (7.5 g, 188.7 mmol, 5.0 eq), MeOH/THF/H₂O (2:3:1 v/v/v, 300 mL).

  • Step-by-Step Procedure & Causality:

    • Dissolution: Suspend the ester in the THF/MeOH mixture.

      • Causality: THF acts as the primary lipophilic solvent to completely dissolve the hydrophobic starting material. Methanol serves as a polar protic bridge, ensuring complete miscibility with the aqueous base to prevent a biphasic reaction stalling.

    • Base Addition: Add the aqueous NaOH solution dropwise at 25°C.

      • Causality: Gradual addition mitigates localized exothermic spikes, preventing unwanted degradation or ring-opening of the sensitive isoquinoline system.

    • Heating: Elevate the temperature to 70°C and stir for 16 hours.

      • Causality: The steric hindrance imposed by the adjacent 5-bromo group significantly impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Elevated thermal energy and extended reaction times are strictly required to drive the reaction to completion.

    • Workup & Purification: Concentrate the mixture in vacuo to remove organic solvents, acidify with 1M HCl to pH 3-4, and purify via Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) using a formic acid modifier.

      • Causality: Acidification protonates the carboxylate salt, inducing the precipitation of the neutral acid. RP-MPLC ensures the absolute removal of inorganic salts and trace unreacted ester, yielding a high-purity intermediate ready for sensitive downstream couplings [2].

Protocol 2: Construction of the Quinazoline-2,4-dione Scaffold
  • Objective: Convert the carboxylic acid to an amine and cyclize it with a substituted anthranilic acid derivative to form the final active inhibitor.

  • Step-by-Step Procedure & Causality:

    • Curtius Rearrangement: Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (Et₃N) in t-butanol at 85°C.

      • Causality: DPPA safely generates the acyl azide in situ. Upon heating, it undergoes a Curtius rearrangement, extruding nitrogen gas to form an isocyanate intermediate. The t-butanol immediately traps the isocyanate as a Boc-protected amine, which is subsequently deprotected using Trifluoroacetic acid (TFA) to yield 5-bromoisoquinolin-4-amine.

    • Urea Formation: React the resulting amine with an activated anthranilic acid derivative using 1,1'-Carbonyldiimidazole (CDI).

      • Causality: CDI activates the anthranilic acid by forming a highly reactive imidazolide intermediate. This facilitates nucleophilic attack by the sterically hindered 5-bromoisoquinolin-4-amine, forming an acyclic urea intermediate.

    • Intramolecular Cyclization: Heat the urea intermediate in a high-boiling polar aprotic solvent (e.g., NMP) at 120°C in the presence of a mild base (e.g., K₂CO₃).

      • Causality: The high thermal energy drives the intramolecular nucleophilic acyl substitution. The base deprotonates the urea nitrogen, increasing its nucleophilicity to attack the adjacent ester/acid, expelling water or alcohol and closing the ring to form the thermodynamically stable quinazoline-2,4-dione core.

Conclusion

Methyl 5-bromoisoquinoline-4-carboxylate is far more than a simple catalog chemical; it is a highly specialized precursor that dictates the 3D spatial arrangement and binding affinity of next-generation SARS-CoV-2 Mpro inhibitors. By leveraging the unique steric and electronic properties of the 5-bromoisoquinoline pharmacophore, researchers can synthesize quinazoline-2,4-dione analogs that achieve sub-20 nM potency, paving the way for robust, broad-spectrum antiviral therapeutics.

References

  • A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present) Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL:[Link]

  • COMPOUNDS AND COMPOSITIONS FOR THE TREATMENT OF CORONAVIRAL RELATED DISEASES (WO2022224223A1) Source: WIPO Patentscope / Novartis AG URL:[Link]

  • On the origins of SARS-CoV-2 main protease inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Yield Synthesis of Methyl 5-bromoisoquinoline-4-carboxylate from 5-bromoisoquinoline

Abstract This document provides a comprehensive and validated protocol for the synthesis of methyl 5-bromoisoquinoline-4-carboxylate, a crucial building block in medicinal chemistry and materials science. The methodology...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of methyl 5-bromoisoquinoline-4-carboxylate, a crucial building block in medicinal chemistry and materials science. The methodology hinges on a highly regioselective directed ortho-metalation (DoM) of 5-bromoisoquinoline, followed by carboxylation and subsequent esterification. This guide offers an in-depth exploration of the underlying reaction mechanism, detailed step-by-step procedures, characterization data, and critical safety considerations to ensure reproducible and high-yield outcomes in a laboratory setting.

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline framework is a prominent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. The precise functionalization of the isoquinoline ring system is paramount for the modulation of its pharmacological profile. Methyl 5-bromoisoquinoline-4-carboxylate stands out as a particularly versatile intermediate. The bromine atom at the C5 position and the methyl carboxylate at the C4 position serve as orthogonal synthetic handles for further molecular elaboration, such as cross-coupling reactions and amide bond formation. This dual functionality renders it an invaluable precursor for the construction of complex molecular architectures, including potent enzyme inhibitors and novel organic electronic materials.

Mechanistic Rationale: Directed Ortho-Metalation (DoM)

Achieving selective functionalization at the C4 position of 5-bromoisoquinoline is a synthetic challenge due to the inherent electronic properties of the heterocyclic system. Conventional electrophilic aromatic substitution reactions often yield mixtures of isomers. The Directed Ortho-Metalation (DoM) strategy provides an elegant and powerful solution to enforce high regioselectivity.[1][2]

The fundamental principle of DoM involves a directing metalating group (DMG) that guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3] In this synthesis, the nitrogen atom of the isoquinoline ring itself functions as the DMG.[4] The lone pair of electrons on the nitrogen coordinates with the lithium ion of the organolithium base, such as lithium diisopropylamide (LDA), thereby positioning the base in close proximity to the C4 proton. This chelation effect significantly enhances the kinetic acidity of the C4 proton, facilitating its selective abstraction to form a 4-lithioisoquinoline intermediate.[4][5] This highly reactive species is then trapped by an electrophile, in this case, carbon dioxide, to install a carboxylic acid functionality at the C4 position.[6][7] A final acid-catalyzed esterification with methanol furnishes the desired methyl ester.[8][9][10]

Reaction Scheme:

  • Lithiation: 5-Bromoisoquinoline + LDA → 5-Bromo-4-lithioisoquinoline

  • Carboxylation: 5-Bromo-4-lithioisoquinoline + CO₂ → Lithium 5-bromoisoquinoline-4-carboxylate

  • Protonation: Lithium 5-bromoisoquinoline-4-carboxylate + H⁺ → 5-Bromoisoquinoline-4-carboxylic acid

  • Esterification: 5-Bromoisoquinoline-4-carboxylic acid + CH₃OH / H⁺ → Methyl 5-bromoisoquinoline-4-carboxylate

Experimental Protocol

This protocol is segmented into two primary stages: A) Directed lithiation and carboxylation of 5-bromoisoquinoline, and B) Esterification to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5-Bromoisoquinoline≥97%Sigma-AldrichStore in a desiccator.
Diisopropylamine≥99.5%, anhydrousAcros OrganicsStore under an inert atmosphere.
n-Butyllithium2.5 M in hexanesSigma-AldrichHighly flammable and corrosive. Handle with extreme care under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDry thoroughly before use.
Carbon Dioxide (CO₂)Solid (Dry Ice)Local SupplierUse freshly crushed dry ice.
Methanol (MeOH)AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRHighly corrosive.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Magnesium Sulfate (MgSO₄)Anhydrous
Step-by-Step Procedure

Part A: Synthesis of 5-Bromoisoquinoline-4-carboxylic acid

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation: To the reaction flask, add anhydrous THF (10 mL per mmol of 5-bromoisoquinoline) and diisopropylamine (1.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of Lithium diisopropylamide (LDA).

  • Lithiation: In a separate flame-dried flask, dissolve 5-bromoisoquinoline (1.0 eq.) in anhydrous THF. Slowly transfer this solution to the LDA solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour. A deep red or brown coloration is typically observed, indicating the formation of the lithiated species.

  • Carboxylation: Quench the reaction by adding a large excess of freshly crushed dry ice to the reaction vessel. Alternatively, CO₂ gas can be bubbled through the solution for 20-30 minutes.

  • Allow the reaction mixture to gradually warm to room temperature.

  • Workup: Carefully quench the reaction with the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-bromoisoquinoline-4-carboxylic acid.

Part B: Esterification to Methyl 5-bromoisoquinoline-4-carboxylate

  • Reaction Setup: To the crude carboxylic acid from Part A, add anhydrous methanol (20 mL per mmol of the initial starting material).

  • Acid Catalyst: While stirring, carefully add concentrated sulfuric acid (0.2 eq.) dropwise to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure methyl 5-bromoisoquinoline-4-carboxylate.

Characterization
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (s, 1H), 8.51 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.8, 153.2, 142.5, 136.1, 131.8, 130.9, 129.7, 128.5, 126.4, 123.9, 52.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₈BrNO₂ [M+H]⁺: 265.98; found: 265.98.

  • Melting Point: 102-105 °C.

Safety and Handling

  • n-Butyllithium: Extremely pyrophoric and corrosive. It must be handled under a strict inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. All operations should be conducted in a chemical fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. It is recommended to use freshly opened bottles or to test for the presence of peroxides before use.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and use appropriate PPE.

  • Temperature Control: The lithiation step is highly exothermic. Maintaining a strict temperature of -78 °C is critical to prevent side reactions and ensure operational safety.

Workflow Visualization

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification LDA LDA Preparation (Diisopropylamine + n-BuLi in THF) Lithiation Directed Ortho-Metalation (-78 °C, 1h) LDA->Lithiation Start_Mat 5-Bromoisoquinoline in Anhydrous THF Start_Mat->Lithiation Carboxylation Carboxylation (Quench with CO2) Lithiation->Carboxylation -78 °C Workup1 Aqueous Workup (Acidification & Extraction) Carboxylation->Workup1 Warm to RT Esterification Esterification (MeOH, H2SO4, Reflux) Workup2 Aqueous Workup (Neutralization & Extraction) Esterification->Workup2 Workup1->Esterification Crude Acid Purification Column Chromatography Workup2->Purification Crude Ester Final_Product Methyl 5-bromoisoquinoline-4-carboxylate Purification->Final_Product Pure Product

Sources

Application

Protocol for Suzuki coupling using Methyl 5-bromoisoquinoline-4-carboxylate

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromoisoquinoline-4-carboxylate Executive Summary Methyl 5-bromoisoquinoline-4-carboxylate is a densely functionalized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromoisoquinoline-4-carboxylate

Executive Summary

Methyl 5-bromoisoquinoline-4-carboxylate is a densely functionalized heterocyclic building block highly valued in pharmaceutical drug development. However, functionalizing the C5 position via Suzuki-Miyaura cross-coupling presents severe synthetic challenges. The adjacent methyl carboxylate at C4 acts as a massive steric shield, while the ester moiety itself is highly susceptible to base-mediated hydrolysis. This application note details a robust, field-proven protocol utilizing Buchwald-type phosphine ligands to overcome these steric bottlenecks, ensuring high-yielding C–C bond formation while preserving the sensitive ester functionality.

Mechanistic Rationale & Causality

Standard palladium catalysts, such as Pd(PPh3​)4​ , frequently fail or deliver poor yields (<20%) when applied to ortho-ester substituted aryl bromides. This failure is rooted in two distinct mechanistic bottlenecks:

  • Inhibited Oxidative Addition: The bulky ester group at C4 sterically repels the incoming palladium complex, preventing the initial oxidative insertion of the metal into the C5–Br bond.

  • Stalled Reductive Elimination: Even if transmetalation is successful, the resulting diorganopalladium(II) intermediate is highly congested. This steric crowding slows down the final reductive elimination step, leading to catalyst decomposition or protodehalogenation.

To resolve this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand (1[1]). SPhos promotes the formation of a highly active, monoligated L1​Pd(0) species. The ligand's architecture provides a paradoxical yet highly effective solution: it is small enough at the reactive metal center to allow the hindered substrate to bind, yet its overall flexible steric bulk forces the two aryl groups together, dramatically accelerating reductive elimination (2[2],3[3]).

Furthermore, the choice of base is critical. Traditional aqueous Na2​CO3​ or NaOH will rapidly hydrolyze the C4 methyl ester. Therefore, we utilize anhydrous K3​PO4​ in a 1,4-Dioxane solvent system, which provides sufficient basicity to activate the boronic acid for transmetalation without acting as a nucleophile against the ester.

Catalytic Workflow & Steric Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting where the steric properties of Methyl 5-bromoisoquinoline-4-carboxylate disrupt traditional pathways and how the optimized system resolves them.

G Cat Pd(OAc)2 + SPhos (Precatalyst) ActiveCat L1Pd(0) Active Catalyst Cat->ActiveCat Reduction OA Oxidative Addition (Steric Bottleneck 1) ActiveCat->OA TM Transmetalation (Base Mediated) OA->TM Pd(II) Intermediate RE Reductive Elimination (Steric Bottleneck 2) TM->RE Diaryl-Pd(II) RE->ActiveCat Catalyst Regeneration Product Coupled Product (Biaryl Isoquinoline) RE->Product Substrate Methyl 5-bromoisoquinoline -4-carboxylate Substrate->OA Boronic Arylboronic Acid + K3PO4 Boronic->TM

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric bottlenecks at C5.

Optimization Data Summary

The table below summarizes the causality behind the reaction condition screening, demonstrating why the final protocol parameters were selected.

Catalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / Toluene90< 10%Poor oxidative addition; significant ester hydrolysis observed.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane9035%Bidentate ligand is too rigid; reductive elimination is stalled.
Pd2​(dba)3​
  • XPhos
K3​PO4​ / Dioxane10072%Good conversion, but XPhos is slightly too bulky for this specific ortho-ester.
Pd(OAc)2​
  • SPhos
  • K3​PO4​ / Dioxane 90 > 85% Optimal balance. Monoligated L1​Pd(0) easily accesses C–Br bond; ester remains intact.

    Detailed Experimental Protocol

    Materials Required:

    • Methyl 5-bromoisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol, 266.1 g/mol )

    • Arylboronic acid (1.5 equiv, 1.5 mmol)

    • Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol%, 0.05 mmol)

    • SPhos ligand (10 mol%, 0.10 mmol)

    • Potassium phosphate tribasic ( K3​PO4​ ), finely milled and anhydrous (2.0 equiv, 2.0 mmol)

    • Anhydrous 1,4-Dioxane (10 mL)

    Step-by-Step Methodology:

    • Reaction Setup (Schlenk Technique): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromoisoquinoline-4-carboxylate, the arylboronic acid, Pd(OAc)2​ , SPhos, and anhydrous K3​PO4​ .

    • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this pump-purge cycle three times to ensure a strictly oxygen-free environment.

      • Causality: L1​Pd(0) complexes are highly susceptible to aerobic oxidation, which permanently deactivates the catalyst.

    • Solvent Addition: Syringe in 10 mL of anhydrous 1,4-Dioxane that has been previously sparged with Argon for 30 minutes.

    • Heating & Stirring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

      • Causality: Vigorous stirring is essential because the reaction is a heterogeneous mixture (solid K3​PO4​ suspended in Dioxane).

    • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl isoquinoline derivative.

    Troubleshooting & Self-Validation System

    To ensure the protocol is functioning as a self-validating system, reaction monitoring via LC-MS is mandatory at the 12-hour mark.

    • Success Indicator: Disappearance of the starting material mass (m/z 266/268) and the appearance of the desired product mass.

    • Failure Indicator 1 (Protodeboronation): If a mass corresponding to Ar–H (the protonated boronic acid) is dominant, the transmetalation step is failing. Ensure the K3​PO4​ is finely milled to increase its reactive surface area.

    • Failure Indicator 2 (Ester Hydrolysis): If a mass of[Product - 14 Da] is observed, base-mediated ester hydrolysis is occurring (loss of the methyl group to form the carboxylic acid). This indicates moisture in the system. Abort the reaction, re-dry the 1,4-Dioxane, and ensure the K3​PO4​ is strictly anhydrous.

    References

    • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal URL
    • Source: Chemical Science (RSC Publishing)
    • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL
    • Technical Support Center: Troubleshooting Suzuki Coupling Source: Benchchem URL

    Sources

    Method

    Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 5-bromoisoquinoline-4-carboxylate

    Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Executive Summary Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1...

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

    Executive Summary

    Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and complex fused heterocycles. However, functionalizing the C5 position via Palladium-catalyzed cross-coupling presents unique synthetic challenges. The peri-relationship between the C4-methyl ester and the C5-bromide induces severe steric hindrance, while the electron-deficient nature of the isoquinoline core complicates transmetalation and promotes side reactions.

    This application note provides a comprehensive, self-validating guide to successfully executing Suzuki-Miyaura and Buchwald-Hartwig couplings with this substrate. By leveraging rational ligand design and precise reaction engineering, researchers can overcome catalyst poisoning and ester hydrolysis to achieve >90% yields.

    Mechanistic Rationale & Structural Insights

    To design an effective coupling protocol, one must understand the specific electronic and steric topology of Methyl 5-bromoisoquinoline-4-carboxylate:

    • The Peri-Steric Clash: The C4 and C5 positions on the isoquinoline ring are in a peri-relationship (analogous to the 1,8-positions of naphthalene). The bulky methyl ester at C4 severely restricts the trajectory of the incoming Palladium(0) complex during oxidative addition. Standard ligands like PPh₃ fail because the resulting Pd(II) intermediate is too sterically congested to undergo efficient transmetalation.

    • Electrophilic Core & Catalyst Poisoning: The combined electron-withdrawing effects of the isoquinoline nitrogen and the C4-ester make the C5-Br bond highly activated toward oxidative addition. However, the basic isoquinoline nitrogen can coordinate to Pd(II), forming off-cycle, unreactive bis-complexes[1].

    • Ester Lability: The methyl ester is highly susceptible to saponification. Using harsh aqueous bases (e.g., NaOH, KOH) at elevated temperatures will result in rapid hydrolysis to the corresponding carboxylic acid, complicating purification and lowering the yield of the desired ester.

    To circumvent these issues, we employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Their extreme steric bulk prevents the formation of inactive Pd-isoquinoline complexes, while their electron-rich nature accelerates the rate-limiting transmetalation step.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Cleavage of C5-Br Pd0->OA Methyl 5-bromoisoquinoline- 4-carboxylate Peri Pd(II) Intermediate Peri-Steric Clash (C4-Ester) OA->Peri TM Transmetalation Boronic Acid & Base Peri->TM Rate-limiting step due to sterics RE Reductive Elimination Product Release TM->RE RE->Pd0 Cross-Coupled Isoquinoline

    Fig 1: Pd-Catalyzed cycle highlighting the peri-steric clash at the C4-C5 positions.

    Reaction Optimization & Quantitative Data

    The table below summarizes the optimization of the Suzuki-Miyaura coupling between Methyl 5-bromoisoquinoline-4-carboxylate and phenylboronic acid.

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

    EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Failure Mode
    1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O9015%Protodehalogenation
    2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O9045%Incomplete conversion
    3Pd(OAc)₂ / SPhosNaOH (2.0)THF/H₂O7030%Ester Hydrolysis
    4 Pd₂(dba)₃ / XPhos K₃PO₄ (2.0) Dioxane/H₂O (4:1) 90 92% Optimal Conditions
    5Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)Anhydrous Toluene10088%Slower reaction rate

    Data Interpretation: Entry 1 demonstrates that standard tetrakis catalysts fail due to the peri-steric clash. Entry 3 highlights the danger of ester hydrolysis when using strong bases. Entry 4 utilizes XPhos to overcome steric barriers and K₃PO₄ as a mild base to preserve the C4-methyl ester, representing the optimal self-validating system.

    Experimental Protocols

    Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

    This protocol is designed as a self-validating workflow. In-process controls (IPCs) are embedded to ensure the catalytic cycle remains active and the ester remains intact.

    Reagents:

    • Methyl 5-bromoisoquinoline-4-carboxylate: 1.0 mmol (266.1 mg)

    • Arylboronic Acid: 1.2 mmol

    • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd, 18.3 mg)

    • XPhos: 0.08 mmol (8 mol%, 38.1 mg)

    • K₃PO₄ (anhydrous): 2.0 mmol (424.5 mg)

    • 1,4-Dioxane / H₂O (4:1 v/v): 10 mL

    Step-by-Step Methodology:

    • Reagent Preparation (Degassing): To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromide, arylboronic acid, and K₃PO₄. Add 10 mL of the Dioxane/H₂O mixture.

      • Causality: Degassing is the most critical step. Oxygen rapidly oxidizes electron-rich Buchwald ligands and Pd(0) to inactive Pd(II) species. Sparge the solution with Argon for 15 minutes.

    • Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and XPhos. Seal the flask and evacuate/backfill with Argon three times.

    • Reaction Execution: Heat the mixture in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.

    • In-Process Control (IPC) - 2 Hours: Sample 10 µL of the organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

      • Validation Check: Look for the disappearance of the starting material (m/z ~266/268). If a peak at m/z ~188 appears, protodehalogenation is occurring (increase boronic acid equivalents). If a peak corresponding to the carboxylic acid appears, the base is too harsh or the temperature is too high.

    • Quench & Workup: Once conversion is >95%, cool to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated brine (2 x 15 mL).

      • Causality: Washing with brine removes the inorganic salts and the bulk of the polar phosphine oxide byproducts.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is highly UV-active at 254 nm.

    Workflow P1 1. Reagent Prep (Degassing) P2 2. Cross-Coupling (80-100°C) P1->P2 P3 3. LC-MS/TLC Monitoring P2->P3 P3->P2 Incomplete P4 4. Aqueous Workup P3->P4 >95% Conv P5 5. Flash Chromatography P4->P5 P6 6. NMR/HRMS Validation P5->P6

    Fig 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

    Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

    Amination at the C5 position is notoriously difficult due to the competing coordination of the amine to the Palladium center.

    Key Modifications from Protocol A:

    • Ligand: Switch from XPhos to BrettPhos . BrettPhos is specifically engineered to promote C-N reductive elimination over β-hydride elimination, which is crucial when coupling primary aliphatic amines.

    • Base: Use Cs₂CO₃ (2.5 equiv) in strictly anhydrous conditions (Toluene). Aqueous bases will fail in amination and destroy the ester.

    • Temperature: Elevate to 100 °C. The steric bulk of BrettPhos requires higher thermal energy to drive the oxidative addition into the peri-hindered C5-Br bond.

    Troubleshooting & Causality Analysis

    Even with optimized protocols, deviations can occur. Use this causality matrix to troubleshoot:

    • Symptom: High levels of Methyl isoquinoline-4-carboxylate (Protodehalogenation).

      • Causality: The Pd(II) intermediate is undergoing β-hydride elimination (if using aliphatic alcohols/amines) or reacting with trace water before transmetalation can occur.

      • Solution: Ensure strict degassing. Increase the concentration of the boronic acid to accelerate the transmetalation step.

    • Symptom: Reaction stalls at ~50% conversion.

      • Causality: Catalyst poisoning. The isoquinoline nitrogen is outcompeting the phosphine ligand for the Pd center.

      • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to ensure the active Pd(0)L₁ species remains saturated with the bulky phosphine.

    • Symptom: Formation of a highly polar, baseline spot on TLC.

      • Causality: Ester hydrolysis. The methyl ester at C4 has been saponified.

      • Solution: Switch to a weaker base (K₂HPO₄) or move to strictly anhydrous conditions with Cs₂CO₃.

    References

    The following authoritative sources ground the mechanistic claims and protocol standards utilized in this application note:

    • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: Organic Letters (ACS Publications) Relevance: Demonstrates the successful coupling and functionalization of highly hindered 5-bromoisoquinolines[1]. URL:[Link]

    • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) Relevance: Foundational mechanistic data on the Suzuki-Miyaura coupling, specifically addressing the role of bases in transmetalation. URL:[Link]

    • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Royal Society of Chemistry) Relevance: Comprehensive guide on selecting Buchwald ligands (XPhos, SPhos, BrettPhos) to overcome severe steric hindrance and prevent catalyst poisoning in heteroaryl systems. URL:[Link]

    Sources

    Application

    Application Note: Chemoselective Reduction of Methyl 5-bromoisoquinoline-4-carboxylate to (5-bromoisoquinolin-4-yl)methanol

    Executive Summary The reduction of the methyl ester moiety in halogenated heterocycles is a foundational transformation in drug discovery and target-oriented synthesis. Specifically, the reduction of Methyl 5-bromoisoqui...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The reduction of the methyl ester moiety in halogenated heterocycles is a foundational transformation in drug discovery and target-oriented synthesis. Specifically, the reduction of Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5)[1] to its corresponding primary alcohol, (5-bromoisoquinolin-4-yl)methanol, presents a unique chemoselectivity challenge. The protocol must fully reduce the sterically hindered ester while strictly preserving both the reducible 5-bromo substituent and the electron-deficient isoquinoline core.

    This application note provides a self-validating, highly optimized protocol utilizing Diisobutylaluminum hydride (DIBAL-H) to achieve this transformation with high yield and absolute chemoselectivity.

    Mechanistic Rationale & Reagent Selection

    Choosing the correct hydride source is the most critical decision in this workflow. The causality behind selecting DIBAL-H over other common reducing agents lies in its electronic nature and coordination chemistry.

    • Avoidance of Nucleophilic Hydrides (LiAlH₄): Lithium aluminum hydride is a powerful nucleophilic reducing agent. While effective for esters, its high reactivity often leads to unwanted hydrodebromination (cleavage of the C-Br bond) and partial reduction of the isoquinoline nitrogen-containing ring.

    • Electrophilic Activation via DIBAL-H: DIBAL-H acts as an electrophilic reducing agent. The electron-deficient aluminum center acts as a Lewis acid, pre-coordinating to the carbonyl oxygen of the ester. This coordination activates the carbonyl carbon for hydride transfer[2]. Crucially, DIBAL-H is highly tolerant of aryl halides, ensuring the preservation of the 5-bromo substituent[3].

    • Overcoming the Peri-Effect (Steric Hindrance): In this specific substrate, the C4-carboxylate and the C5-bromine atom occupy a peri-relationship on the bicyclic system. This severe steric crowding can stall the reduction at the tetrahedral intermediate stage. To drive the reaction completely to the primary alcohol, an excess of DIBAL-H (2.5–3.0 equivalents) and a controlled temperature gradient (0 °C to Room Temperature) are required[4].

    Quantitative Reagent Comparison
    Reducing AgentEquivalentsOperating TempChemoselectivity (C-Br Bond)Conversion to AlcoholMechanistic Notes
    DIBAL-H 2.5 – 3.00 °C → RTExcellent High Electrophilic activation; optimal for hindered heteroaryl esters.
    LiAlH₄ 1.0 – 1.5-78 °C → 0 °CPoor to ModerateModerateHigh risk of hydrodebromination and ring over-reduction.
    NaBH₄ / CaCl₂ 3.0 – 5.0RT → 50 °CExcellentLowOften too mild; stalls due to peri-steric hindrance.
    BH₃·THF 2.0 – 3.0RefluxGoodLow to ModerateBorane strongly coordinates to the basic isoquinoline nitrogen, quenching reactivity.

    Experimental Workflow

    Workflow N1 1. Substrate Preparation Dissolve Methyl 5-bromoisoquinoline-4-carboxylate in anhydrous DCM under N2 N2 2. Temperature Control Cool reaction vessel to 0 °C N1->N2 N3 3. Reagent Addition Dropwise addition of DIBAL-H (3.0 eq) N2->N3 N4 4. Reaction Progression Stir at 0 °C for 1h, then warm to RT N3->N4 N5 5. Emulsion Breakdown Quench with EtOAc, then Rochelle's Salt N4->N5 N6 6. Workup & Isolation Extract, wash, dry, and purify via chromatography N5->N6

    Caption: Experimental workflow for the DIBAL-H reduction of Methyl 5-bromoisoquinoline-4-carboxylate.

    Self-Validating Protocol: Synthesis of (5-bromoisoquinolin-4-yl)methanol

    This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

    Materials Required
    • Methyl 5-bromoisoquinoline-4-carboxylate (1.0 eq, limiting reagent)

    • DIBAL-H (1.0 M solution in anhydrous Dichloromethane or Toluene, 3.0 eq)

    • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

    • Ethyl Acetate (EtOAc) and Methanol (MeOH)

    • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    Step-by-Step Methodology

    Step 1: Substrate Preparation & Purging

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 10 minutes.

    • Dissolve Methyl 5-bromoisoquinoline-4-carboxylate in anhydrous DCM to create a 0.1 M solution.

    • Causality Note: Anhydrous conditions are mandatory. DIBAL-H reacts violently with moisture to form insoluble aluminum hydroxides, neutralizing the reagent.

    Step 2: Reagent Addition

    • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Using a syringe pump or a pressure-equalizing dropping funnel, add the DIBAL-H solution (3.0 eq) dropwise over 15–30 minutes.

    • Causality Note: Dropwise addition prevents thermal spikes. Exothermic surges can lead to off-target reduction of the isoquinoline ring.

    Step 3: Reaction Progression & Validation

    • Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C) for an additional 2 hours.

    • 🛑 Validation Checkpoint 1 (Reaction Completion): Withdraw a 50 µL aliquot, quench into 500 µL of MeOH, and analyze via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is validated to proceed when the starting material mass ( m/z≈266 ) is fully consumed, and the product mass ( m/z≈238 ) is the dominant peak.

    Step 4: Quenching & Emulsion Breakdown

    • Re-cool the reaction mixture to 0 °C.

    • Slowly add EtOAc (2.0 mL per mmol of substrate) to quench unreacted DIBAL-H, followed by the careful dropwise addition of MeOH (1.0 mL per mmol).

    • Add an equal volume of saturated aqueous Rochelle's salt solution.

    • Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1–2 hours.

    • Causality Note: Aluminum alkoxides form thick, gelatinous emulsions in water. Rochelle's salt acts as a bidentate chelator, trapping Al³⁺ ions in a highly water-soluble complex, breaking the emulsion.

    • 🛑 Validation Checkpoint 2 (Workup Integrity): The workup is validated when the gelatinous suspension completely resolves into two distinct, crystal-clear liquid phases (organic and aqueous).

    Step 5: Extraction & Purification

    • Separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • 🛑 Validation Checkpoint 3 (Structural Confirmation): Analyze the purified product via ¹H NMR. Validation is achieved by observing the disappearance of the methyl ester singlet ( ≈3.9 ppm) and the appearance of a new methylene doublet/singlet ( ≈4.8 ppm) corresponding to the -CH₂OH group.

    Mechanistic Pathway

    Mechanism M1 Ester Substrate (Lewis Base) M2 Al-O Coordination (Electrophilic Activation) M1->M2 M3 First Hydride Transfer (Tetrahedral Intermediate) M2->M3 M4 Alkoxide Expulsion (Aldehyde Formation) M3->M4 M5 Second Hydride Transfer (Al-Alkoxide Complex) M4->M5 M6 Protic Quench (Primary Alcohol) M5->M6

    Caption: Mechanistic pathway of DIBAL-H mediated reduction from ester to primary alcohol.

    References

    • Title: DIBAL Reducing Agent Source: Chemistry Steps URL: [Link]

    • Title: Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups Source: ACS Publications URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Minimizing Debromination in Isoquinoline Cross-Coupling

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that researchers treat palladium-catalyzed cross-coupling as a "black box." When coupling electron-deficient N-heterocycles...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that researchers treat palladium-catalyzed cross-coupling as a "black box." When coupling electron-deficient N-heterocycles like bromoisoquinolines, the most common failure mode is debromination (hydrodehalogenation). This is not a random failure; it is a predictable kinetic divergence. By understanding the causality behind the catalytic cycle, we can engineer our reaction conditions to shut down the undesired pathway.

    This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve high-yielding C–C and C–N bond formations.

    Mechanistic Insights: The Root Causes of Debromination

    Q: What exactly causes the debromination side reaction? A: Debromination occurs when an off-cycle palladium-hydride (Pd–H) species forms and intercepts your catalytic cycle 1. The reaction initiates with the rapid oxidative addition of the bromoisoquinoline to the Pd(0) catalyst, forming an electrophilic Ar–Pd(II)–Br intermediate. Because isoquinolines are highly electron-deficient, this initial step is extremely fast.

    However, the subsequent transmetalation step is often the rate-limiting bottleneck. This kinetic delay increases the lifetime of the Ar–Pd(II)–Br species. If a hydride source is present, a ligand exchange occurs to form an Ar–Pd(II)–H intermediate. Rapid reductive elimination then ejects the debrominated isoquinoline (Ar–H) and regenerates the Pd(0) catalyst 2.

    CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Isoquinolines) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Desired Pathway Hydride Hydride Transfer (from Base/Solvent) PdII->Hydride Side Reaction PdII_Product Ar-Pd(II)-R Intermediate Transmet->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Product Ar-R Desired Product RedElim->Product PdII_H Ar-Pd(II)-H Off-Cycle Species Hydride->PdII_H RedElim_H Reductive Elimination PdII_H->RedElim_H RedElim_H->Pd0 Byproduct Ar-H Debrominated Byproduct RedElim_H->Byproduct

    Caption: Competing pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

    Q: Where are these "hydrides" coming from? A: Hydride sources are often inadvertently introduced via your reagents. Strong alkoxide bases (e.g., NaOEt, NaOtBu) can undergo β-hydride elimination to form Pd–H species 3. Alcoholic solvents (like ethanol or methanol) act as direct hydride donors. Even trace water combined with a strong base can generate transient hydride equivalents.

    Troubleshooting Guide & Parameter Optimization

    To fix debromination, you must alter the kinetics of the reaction: accelerate transmetalation while eliminating hydride sources .

    TroubleshootingWorkflow Start High Debromination Observed in LC-MS CheckBase Is the base a strong alkoxide (e.g., NaOEt)? Start->CheckBase FixBase Switch to milder inorganic base (K3PO4, K2CO3) CheckBase->FixBase Yes CheckSolvent Is the solvent protic (e.g., EtOH, MeOH)? CheckBase->CheckSolvent No FixBase->CheckSolvent FixSolvent Switch to aprotic solvent (Toluene, 1,4-Dioxane) CheckSolvent->FixSolvent Yes CheckLigand Using basic ligands (e.g., PPh3, dppf)? CheckSolvent->CheckLigand No FixSolvent->CheckLigand FixLigand Upgrade to Buchwald ligands (XPhos, SPhos) CheckLigand->FixLigand Yes CheckTemp Reaction Temp > 100°C? CheckLigand->CheckTemp No FixLigand->CheckTemp FixTemp Lower Temp to 60-80°C & extend reaction time CheckTemp->FixTemp Yes Success Debromination Suppressed (Target >90% Yield) CheckTemp->Success No FixTemp->Success

    Caption: Workflow for diagnosing and minimizing debromination in isoquinoline coupling.

    Quantitative Parameter Impact

    The choice of ligand and base is the ultimate determining factor in product distribution. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) stabilize the low-coordinate Pd center and drastically lower the activation energy for transmetalation 4.

    Table 1: Impact of Reaction Parameters on N-Heterocycle Coupling Yield vs. Debromination (Data synthesized from comparative studies on N-heterocycle cross-couplings 3)

    LigandBaseSolventTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
    PPh₃NaOEtEthanol804540
    dppfCs₂CO₃DMF907015
    SPhosK₃PO₄Toluene/H₂O8088<8
    XPhosK₂CO₃1,4-Dioxane8092<5

    Self-Validating Experimental Protocols

    A robust protocol must validate itself. The optimized methodology below utilizes an internal standard to ensure that mass balance is strictly accounted for, preventing researchers from chasing "ghost" degradation pathways.

    Protocol 1: Standard Suzuki Coupling (Baseline - High Debromination Risk)

    Note: This protocol is provided to illustrate what NOT to do with bromoisoquinolines. Using Pd(PPh₃)₄ with NaOEt in Ethanol typically results in >40% debromination because PPh₃ fails to accelerate transmetalation, while the ethoxide base and ethanol solvent act as a massive reservoir of hydride donors 3.

    Protocol 2: Optimized Suzuki Coupling (Suppressed Debromination)

    Objective: Couple 4-bromoisoquinoline with an arylboronic acid while suppressing hydrodehalogenation. Self-Validating Mechanism: Addition of 1,3,5-trimethoxybenzene (0.5 equiv) as an inert internal standard. LC-MS aliquots at t=1h and t=4h allow for exact mass balance calculation (Conversion = Yield_Product + Yield_Byproduct). If mass balance < 90%, it indicates an alternative failure mode (e.g., boronic acid homocoupling).

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk tube, add 4-bromoisoquinoline (1.0 mmol), arylboronic acid (1.5 mmol, excess to counter protodeboronation), K₃PO₄ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

    • Catalyst Loading: Add XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%). Causality: The G2 pre-catalyst ensures rapid, quantitative generation of the active L-Pd(0) species without requiring harsh in situ reduction, which often generates hydride species.

    • Degassing: Evacuate and backfill the tube with Argon (3 cycles). Oxygen promotes boronic acid homocoupling, which strands the Ar-Pd-Br intermediate and forces it toward debromination.

    • Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL) and degassed H₂O (1 mL). Causality: Water is required to activate the boronic acid into the reactive boronate species for transmetalation, but minimizing its volume prevents it from acting as a bulk proton source.

    • Reaction Execution: Stir the mixture at 80 °C.

    • In-Process Control (IPC): At 1h and 4h, withdraw 10 µL aliquots, dilute in MeCN, and analyze via LC-MS. Compare the UV integration of the product and debrominated byproduct against the internal standard.

    • Work-up: Upon full conversion (typically 4-6h), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    Frequently Asked Questions (FAQs)

    Q: Can the isoquinoline nitrogen coordinate to the palladium and cause debromination? A: Yes. The sp² nitrogen in isoquinoline can competitively coordinate to the palladium center, displacing the phosphine ligand and altering the catalyst's electronic profile. This stalls transmetalation. Using highly sterically demanding ligands (like XPhos) creates a binding pocket that physically prevents the isoquinoline nitrogen from coordinating to the metal center 4.

    Q: My boronic acid partner is degrading rapidly. Is this related to the debromination of my isoquinoline? A: Absolutely. Protodeboronation is a competing side reaction where the boronic acid hydrolyzes to the corresponding arene 5. If your boronic acid degrades, the stoichiometry shifts. The Ar–Pd(II)–Br intermediate is left "stranded" without a transmetalation partner, significantly increasing the probability that it will eventually undergo debromination. Using boronic esters (like pinacol esters) or slow-release strategies (MIDA boronates) ensures a steady supply of the transmetalation partner 5.

    Q: My isoquinoline has an unprotected N-H group nearby (e.g., an amino-isoquinoline). Does this affect debromination? A: Yes. Unprotected amines or acidic N-H protons can serve as internal proton/hydride sources. Furthermore, deprotonation by the base can increase the electron density of the ring, altering the reaction outcome. Protecting the nitrogen (e.g., with Boc or SEM) is a highly effective strategy to suppress this 2.

    References

    • Wikipedia: Protodeboronation. Source: wikipedia.org. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Recrystallization of Methyl 5-bromoisoquinoline-4-carboxylate

    Welcome to the technical support guide for the recrystallization of Methyl 5-bromoisoquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the recrystallization of Methyl 5-bromoisoquinoline-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to purify this compound effectively. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.

    Understanding the Molecule: Methyl 5-bromoisoquinoline-4-carboxylate

    Methyl 5-bromoisoquinoline-4-carboxylate is a heterocyclic aromatic compound. Its structure, featuring a bromine atom and a methyl ester group on the isoquinoline core, dictates its solubility and crystallization behavior. The isoquinoline ring system is weakly basic due to the nitrogen atom's lone pair of electrons.[1][2][3] This basicity, combined with the polarity imparted by the ester and the hydrophobicity of the bromine and aromatic rings, presents a unique challenge in selecting an optimal recrystallization solvent.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: My compound won't dissolve in any single solvent I've tried. What should I do?

    This is a common issue, especially with complex organic molecules. If single-solvent screening has failed, a mixed-solvent system, also known as solvent/antisolvent recrystallization, is the recommended approach.[4][5]

    Causality: The principle behind a mixed-solvent system is to use one solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[4] The two solvents must be miscible. By carefully adjusting the ratio of these two solvents, you can create a solution that is saturated at a high temperature and supersaturated upon cooling, leading to crystallization.[4][5]

    Troubleshooting Steps:

    • Identify a "Good" Solvent: Find a solvent that readily dissolves Methyl 5-bromoisoquinoline-4-carboxylate, even at room temperature. Based on the structure, polar aprotic solvents like dichloromethane (DCM) or ethyl acetate are good starting points.

    • Identify an "Antisolvent": Find a solvent in which the compound is poorly soluble, even when heated. Non-polar solvents like hexanes or heptane are likely candidates.

    • Perform a Small-Scale Test:

      • Dissolve a small amount of your crude product in the minimum amount of the hot "good" solvent.

      • Slowly add the "antisolvent" dropwise while the solution is still hot until you observe persistent cloudiness (turbidity). This indicates the point of saturation.[4]

      • Add a few more drops of the "good" solvent until the solution becomes clear again.[4]

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

    "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly.[6][7]

    Causality: The compound's solubility limit is exceeded at a temperature above its melting point, causing it to come out of solution as a molten liquid. Impurities can also promote oiling out.[6][8]

    Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[6]

    • Use More Solvent: The most common reason for oiling out is a supersaturated solution. Re-heat the mixture and add a small amount of additional hot solvent to decrease the concentration.[6]

    • Change the Solvent System: If the issue persists, the chosen solvent or solvent mixture may be inappropriate. Experiment with solvents that have lower boiling points.

    • Induce Crystallization Above the "Oiling Out" Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal at a temperature just above where you observe oiling.

    Q3: I'm getting very low recovery of my purified product. What are the likely causes?

    Low yield is a frequent problem in recrystallization and can stem from several factors.[7]

    Causality: The most common culprit is using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[6][7][9] Other causes include premature crystallization during hot filtration or incomplete precipitation.

    Troubleshooting Steps:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[10]

    • Check the Mother Liquor: After filtering your crystals, you can check for remaining product in the filtrate (mother liquor). Evaporate a small amount of the mother liquor; if a significant amount of solid remains, you have used too much solvent. You may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.[6]

    • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[11]

    Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

    Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.

    Causality: Activated charcoal has a high surface area and can adsorb colored impurities.

    Troubleshooting Steps:

    • Dissolve the Crude Product: Dissolve your impure Methyl 5-bromoisoquinoline-4-carboxylate in the appropriate hot recrystallization solvent.

    • Add Activated Charcoal: Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump.

    • Boil Briefly: Swirl and gently boil the solution for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform Hot Filtration: Remove the charcoal by hot gravity filtration.[12] The filtrate should be colorless.

    • Crystallize as Usual: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

    Caution: Using too much charcoal can lead to the loss of your desired product as it can also be adsorbed.[7]

    Experimental Protocols

    Protocol 1: Single-Solvent Recrystallization Screening

    This protocol aims to identify a suitable single solvent for recrystallization. An ideal solvent will dissolve the compound when hot but not at room temperature.[13][14][15]

    Materials:

    • Methyl 5-bromoisoquinoline-4-carboxylate (crude)

    • Small test tubes

    • A selection of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes)

    • Heating block or water bath

    • Vortex mixer

    Procedure:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a solvent to each test tube at room temperature.

    • Agitate the tubes (e.g., using a vortex mixer) and observe the solubility. Note any solvents in which the compound is insoluble or sparingly soluble at room temperature.

    • For the solvents in which the compound was not soluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Observe the solubility at the boiling point. A good solvent will completely dissolve the compound when hot.

    • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature, high solubility when hot, and will form a good quantity of crystals upon cooling.

    Data Interpretation:

    SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
    Example A InsolubleSolubleAbundant CrystalsExcellent
    Example B SolubleSolubleNo/Few CrystalsPoor
    Example C InsolubleInsolubleNo CrystalsPoor
    Protocol 2: Mixed-Solvent Recrystallization

    This protocol is to be used when a suitable single solvent cannot be identified.

    Materials:

    • Methyl 5-bromoisoquinoline-4-carboxylate (crude)

    • Erlenmeyer flask

    • Two miscible solvents: one in which the compound is soluble ("solvent") and one in which it is insoluble ("antisolvent")

    • Hot plate

    • Pipettes

    Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Heat the "solvent" and add the minimum amount of the hot solvent to the flask to just dissolve the compound.

    • While keeping the solution hot, add the "antisolvent" dropwise until the solution becomes persistently cloudy.[4][5]

    • Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.[4][5]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    Visualizing the Workflow

    Solvent Selection Workflow

    Solvent_Selection start Start: Crude Methyl 5-bromoisoquinoline-4-carboxylate single_solvent Perform Single-Solvent Screening (Protocol 1) start->single_solvent is_suitable Suitable Single Solvent Found? single_solvent->is_suitable single_recrys Proceed with Single-Solvent Recrystallization is_suitable->single_recrys Yes mixed_solvent Perform Mixed-Solvent Screening is_suitable->mixed_solvent No end Pure Crystals single_recrys->end mixed_recrys Proceed with Mixed-Solvent Recrystallization (Protocol 2) mixed_solvent->mixed_recrys mixed_recrys->end

    Caption: Workflow for selecting an appropriate recrystallization solvent system.

    Troubleshooting Decision Tree

    Troubleshooting start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product is Colored? start->colored_product solution_oiling 1. Re-heat and add more solvent. 2. Slow down the cooling rate. 3. Change solvent system. oiling_out->solution_oiling Yes solution_yield 1. Use minimum hot solvent. 2. Check mother liquor for product. 3. Ensure complete cooling. low_yield->solution_yield Yes solution_color 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. colored_product->solution_color Yes

    Caption: Decision tree for troubleshooting common recrystallization issues.

    References

    • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

    • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

    • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

    • Chemistry Crystallization | SATHEE JEE. (n.d.). Retrieved from [Link]

    • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

    • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

    • Recrystallization. (n.d.). Retrieved from [Link]

    • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

    • Recrystallization Solvent Selection Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

    • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

    • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved from [Link]

    • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Retrieved from [Link]

    • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

    • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved from [Link]

    • Recrystallization. --->. (n.d.). Retrieved from [Link]

    • recrystallization.pdf. (n.d.). Retrieved from [Link]

    • ISOQUINOLINE - Ataman Kimya. (n.d.). Retrieved from [Link]

    • Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

    • Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

    • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

    • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

    • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Palladium Residue Removal from Methyl 5-bromoisoquinoline-4-carboxylate Products

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving issues related to palladium contamination in Methyl 5-bromoisoquin...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving issues related to palladium contamination in Methyl 5-bromoisoquinoline-4-carboxylate. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex heterocycles, effective removal of the catalyst is a critical step to ensure the purity, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2] The nitrogen atom within the isoquinoline core can chelate with palladium, often making its removal a non-trivial challenge that requires a systematic and well-understood approach.

    This document is designed to be a practical, field-proven guide, moving from immediate troubleshooting to a deeper understanding of the underlying principles and methodologies.

    Troubleshooting Guide: Quick-Reference Solutions

    This section addresses the most common issues encountered during the purification of Methyl 5-bromoisoquinoline-4-carboxylate from palladium residues.

    Problem Encountered Probable Cause(s) Recommended Solutions & Rationale
    High Palladium Levels (>50 ppm) After Initial Work-up/Crystallization 1. Strong Coordination: The isoquinoline nitrogen acts as a ligand, tightly binding to palladium species and keeping them in solution. 2. Colloidal Palladium: Formation of fine, suspended palladium(0) nanoparticles that are difficult to remove by simple filtration or extraction.1. Employ a Strong Chelating Scavenger: Use sulfur-based scavengers (e.g., silica-bound thiols, MP-TMT, N-acetylcysteine) which form very stable complexes with palladium, outcompeting the product's coordination.[3][4][5] 2. Multi-Step Approach: Combine methods. Start with a filtration through Celite® to remove larger agglomerates, followed by treatment with a scavenger, and conclude with a final recrystallization.[2][6]
    Significant Product Loss During Purification 1. Non-selective Adsorption: The product adsorbs onto the surface of the purification medium, particularly activated carbon or high-surface-area silica scavengers.[1] 2. Co-precipitation: The product precipitates along with the palladium-scavenger complex.1. Optimize Scavenger/Carbon Loading: Reduce the weight-percent of the scavenger or carbon used. Screen various grades of activated carbon, as some are less prone to adsorbing organic molecules.[1][7] 2. Solvent Selection: Ensure the product is highly soluble in the chosen solvent at the scavenging temperature to minimize co-precipitation. Perform a thorough wash of the filtration cake with fresh, hot solvent to recover adsorbed product.
    Inconsistent Palladium Removal Batch-to-Batch 1. Variable Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and physical form (dissolved vs. colloidal) of the residual palladium may differ between runs depending on minor variations in reaction quenching and work-up. 2. Inadequate Mixing/Contact Time: Insufficient agitation or time prevents the scavenger from effectively capturing all the palladium.1. Standardize Work-up: Implement a consistent post-reaction procedure. For example, a standardized aqueous wash can help normalize the state of the palladium before scavenging. 2. Process Optimization: Define and control key parameters: scavenger loading, temperature, and stirring time (kinetics are crucial). A typical starting point is 4-16 hours at 40-60 °C.
    Selected Scavenger Appears Ineffective 1. Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species present. 2. Solvent Incompatibility: The solvent may cause the scavenger support (e.g., polystyrene) to swell or shrink, blocking access to the active sites.[4]1. Conduct a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) and backbones (silica, polystyrene) to identify the most effective one empirically.[2] 2. Consult Compatibility Charts: Refer to manufacturer data to ensure the scavenger is compatible with your process solvent (e.g., THF, DMF, MeCN).

    Frequently Asked Questions (FAQs)

    This section provides deeper insights into the science and strategy behind effective palladium removal.

    Q1: Why is controlling palladium residue in my API product so critical?

    The control of elemental impurities in pharmaceutical products is a matter of both patient safety and regulatory mandate. Palladium, while an exceptional catalyst, is a heavy metal with potential toxicity. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) adhere to the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[8][9][10][11][12] These guidelines establish a Permitted Daily Exposure (PDE) for each element. For palladium administered orally, the PDE is 100 µ g/day .[2] This translates into a specific concentration limit (in ppm) based on the maximum daily dose of the drug product. For a drug with a 10g daily dose, for example, the palladium limit would be 10 ppm.[2][13] Therefore, robust removal to low ppm levels is essential for any API intended for clinical use.

    Q2: What are the common methods for palladium removal and how do they work?

    There are four primary strategies, each with a distinct mechanism. The optimal choice depends on the specific nature of the palladium residue and the properties of your product.[1][13]

    • Scavenging (Chemisorption): This involves using a solid- or liquid-phase agent (the scavenger) that has a high chemical affinity for palladium. The scavenger contains functional groups, typically sulfur-based (thiols, thioureas) or other strong ligands (amines, phosphines), that form strong, irreversible bonds with palladium.[3][14] The resulting palladium-scavenger complex is then easily removed by filtration. This method is highly selective and efficient.[5]

    • Adsorption (Physisorption): Materials with high surface area, most notably activated carbon, can adsorb palladium species.[7][15] This process is less selective than scavenging and can sometimes lead to product loss due to co-adsorption.[1] However, it is a cost-effective and widely used technique, particularly for removing colloidal palladium(0).[1][16]

    • Crystallization: As the desired product forms a crystal lattice, impurities that do not fit well into the lattice structure are excluded and remain in the mother liquor.[3] The efficiency of this method can be enhanced by adding a soluble chelating agent, such as N-acetylcysteine or thiourea, which complexes with the palladium and ensures it stays in the mother liquor during crystallization.[3]

    • Filtration: This is a physical removal method effective against heterogeneous or agglomerated palladium particles. Passing the reaction mixture through a pad of a filter aid like Celite® can remove a significant portion of palladium black (Pd(0)) before applying other techniques.[2][6]

    Q3: How should I approach palladium removal specifically for Methyl 5-bromoisoquinoline-4-carboxylate?

    The presence of the basic nitrogen in the isoquinoline ring complicates palladium removal. A multi-pronged strategy is often the most successful.

    G start Crude Product (High Pd Content) celite Step 1: Celite Filtration start->celite Removes Pd(0) agglomerates scavenge Step 2: Scavenger Treatment (e.g., Thiol-Silica or MP-TMT) celite->scavenge Removes dissolved Pd(0) & Pd(II) filter_scav Filtration to Remove Scavenger-Pd Complex scavenge->filter_scav recryst Step 3: Recrystallization filter_scav->recryst Final Polish & Impurity Removal final Final API (Pd < 10 ppm) recryst->final

    Caption: Recommended workflow for palladium removal from nitrogen-containing APIs.

    • Initial Debulking: After the reaction work-up, dilute the crude product in a suitable solvent and filter it through a 1-2 cm pad of Celite®. This will remove a large fraction of insoluble palladium black.[6]

    • Targeted Scavenging: Transfer the filtrate to a reaction vessel. Based on the discussion in the troubleshooting table, select a high-affinity sulfur-based scavenger. Silica-bound scavengers like ISOLUTE® Si-Thiol or Si-TMT are excellent starting points due to their high efficiency and compatibility with a range of solvents.[4]

    • Final Polish: After removing the scavenger by filtration, concentrate the solution and perform a final recrystallization from a suitable solvent system. This step will remove any remaining trace impurities, including residual palladium.

    Q4: How do I choose between different scavengers or activated carbon?

    The optimal choice is system-dependent.[1] A decision should be based on an initial screening.

    Caption: Decision tree for selecting a palladium removal method.

    Experimental Protocols

    These are starting-point protocols. Optimization of solvent, temperature, time, and scavenger loading is recommended for each specific process.

    Protocol 1: Palladium Removal Using a Silica-Bound Scavenger (e.g., Si-TMT)
    • Dissolution: Dissolve the crude Methyl 5-bromoisoquinoline-4-carboxylate product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

    • Sample for Analysis: Take a small, representative sample of the solution for initial palladium analysis (e.g., by ICP-MS) to establish a baseline.

    • Scavenger Addition: Add the silica-bound scavenger (e.g., ISOLUTE® Si-TMT). A typical starting load is 5-10 weight equivalents relative to the mass of palladium. For an unknown palladium level, start with 5-10% of the scavenger by weight relative to the crude product.[4]

    • Incubation: Heat the mixture to 40-60 °C and stir vigorously for 4 to 16 hours. The optimal time should be determined by taking small samples periodically (e.g., at 2, 4, 8, and 16 hours) and analyzing for palladium content.

    • Filtration: Cool the mixture to room temperature and filter to remove the solid scavenger.

    • Washing: Wash the filter cake thoroughly with 2-3 portions of fresh solvent to ensure complete recovery of the product.

    • Final Steps: Combine the filtrate and washes. Take a sample for final palladium analysis. The solvent can then be removed under reduced pressure to yield the purified product.

    Protocol 2: Palladium Removal Using Activated Carbon
    • Dissolution: Follow Step 1 from the protocol above.

    • Sample for Analysis: Follow Step 2 from the protocol above.

    • Carbon Addition: Add powdered activated carbon. A typical starting load is 10-20% by weight relative to the crude product.[1] It is crucial to screen different grades of carbon.

    • Incubation: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40 °C) for 2 to 12 hours.

    • Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. This is a critical step, as carbon fines can be difficult to remove otherwise.

    • Washing & Final Steps: Follow Steps 6 and 7 from the protocol above. Be particularly diligent with washing, as product adsorption on carbon can be significant.[1]

    References

    • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. [Link]

    • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

    • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

    • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]

    • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

    • Welsh, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

    • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

    • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

    • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

    • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

    • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

    • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

    • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

    • MDPI. (2021, June 3). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. [Link]

    • Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

    • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

    • Garrett, C. E., & Prasad, K. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. The Journal of Organic Chemistry.
    • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

    • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

    Sources

    Optimization

    Overcoming steric hindrance at the 5-position of isoquinoline-4-carboxylates

    Last Updated: 2024-05-24 Introduction The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. While functionalization at many positions is well-established, introducing substituents a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Last Updated: 2024-05-24

    Introduction

    The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. While functionalization at many positions is well-established, introducing substituents at the C5 position of isoquinoline-4-carboxylates presents a significant synthetic hurdle. The steric bulk imposed by the adjacent carboxylate group at C4, combined with the peri-interaction from the C4a-C8a ring fusion, creates a sterically congested environment. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help researchers successfully navigate this challenging transformation.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific experimental failures in a question-and-answer format.

    Question 1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C5-position of my 5-halo-isoquinoline-4-carboxylate is failing or giving very low yields. What's going wrong?

    Answer:

    This is the most common challenge. The failure of standard cross-coupling reactions at this position is typically due to severe steric hindrance impeding the key oxidative addition step in the catalytic cycle.[1] The catalyst's metallic center cannot easily access the C5-Halogen bond.

    Root Cause Analysis & Solutions:

    • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often too small to create the necessary reactive, low-coordinate palladium species and are not electron-rich enough to promote oxidative addition at a hindered site.

      • Solution: Switch to bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These ligands are designed to stabilize the active Pd(0) species and accelerate oxidative addition and reductive elimination for hindered substrates.[1]

      • Primary Recommendation: Use ligands like SPhos, XPhos, or RuPhos. They create a sterically demanding environment around the palladium center that favors the formation of the active monoligated species required for challenging couplings.[1][2]

    • Suboptimal Catalyst Precursor: The choice of palladium source can influence the generation of the active Pd(0) catalyst.

      • Solution: Use pre-formed Pd(0) sources like Pd₂(dba)₃ or catalysts specifically designed for difficult couplings. N-heterocyclic carbene (NHC) palladium complexes, such as PEPPSI-IPr, are known to be highly active for cross-couplings of sterically congested systems and can be more effective than traditional phosphine-based catalysts.[3]

    • Incorrect Base or Solvent Combination: The base is crucial for the transmetalation step (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination). Its solubility and strength can dramatically affect reaction outcomes.

      • Solution: For Suzuki couplings, a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often superior to weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, sterically hindered base like LiHMDS or NaOtBu is required. The solvent must be anhydrous and capable of dissolving the chosen base and substrate. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common choices.

    Troubleshooting Workflow for Failed C5 Cross-Coupling

    G start Failed C5 Cross-Coupling ligand Change Ligand (e.g., PPh3 -> XPhos, SPhos) start->ligand catalyst Change Pd Precursor (e.g., Pd(OAc)2 -> Pd2(dba)3 or PEPPSI-IPr) ligand->catalyst No Improvement success Successful Coupling ligand->success Success! conditions Optimize Conditions (Base: K3PO4/Cs2CO3; Temp: 80-120 °C) catalyst->conditions No Improvement catalyst->success Success! dom Alternative Strategy: Directed ortho-Metalation (DoM)? conditions->dom No Improvement conditions->success Success! dom->success Success! failure Re-evaluate Route dom->failure Not Feasible

    Caption: Troubleshooting flowchart for C5 cross-coupling reactions.

    Question 2: I'm trying to use a Directed ortho-Metalation (DoM) strategy to functionalize the C5 position, but I'm getting a mixture of products or decomposition. How can I improve selectivity?

    Answer:

    Directed ortho-Metalation (DoM) is a powerful alternative, but its success hinges on the directing group's ability to chelate the organolithium base and deliver it specifically to the C5 position. The carboxylate at C4 is a relatively weak directing group, and the nitrogen atom can also direct metalation, leading to complex outcomes.

    Root Cause Analysis & Solutions:

    • Weak Directing Group (DG) Power: An ester or carboxylic acid at C4 may not be a sufficiently strong DG to outcompete other sites.

      • Solution: Convert the C4-carboxylate into a more powerful directing group. A secondary or tertiary amide (e.g., a Weinreb amide or a diethyl amide) is a much stronger directing group than an ester. This simple substrate modification can dramatically improve the regioselectivity of the lithiation.

    • Incorrect Organolithium Reagent/Conditions: The choice of base and temperature is critical.

      • Solution: Use a sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) to prevent side reactions and potential decomposition. The hindered nature of these bases can also favor deprotonation at the more sterically accessible C5 position over other sites.

    • Competitive Metalation: The isoquinoline nitrogen can coordinate to the lithium base, potentially directing metalation to the C1 position.

      • Solution: The use of a strong, amide-based DG at C4 generally overrides the weaker directing effect of the ring nitrogen. Ensure your C4 directing group is robust.

    Frequently Asked Questions (FAQs)

    Q1: Are there any C-H activation strategies that work at the C5 position?

    A1: Yes, this is a rapidly advancing field. Transition-metal-catalyzed C-H activation offers a modern, atom-economical approach.[4] Success often relies on installing a temporary directing group (DG) that positions a metal catalyst (like Rh(III) or Ru(II)) in proximity to the C5-H bond.[5][6] Recent research has shown that isoquinoline-based directing templates can enable site-selective C5–H functionalization, such as alkenylation and alkynylation, by overriding conventional steric effects.[5][7] These methods can be more efficient than traditional cross-coupling as they don't require pre-functionalization (e.g., halogenation) of the C5 position.

    Q2: Can I modify the isoquinoline core itself to reduce steric hindrance?

    A2: Yes, a temporary dearomatization strategy can be employed. By reducing the pyridine ring of the isoquinoline, you can change the geometry from planar to non-planar, which can relieve steric strain. For example, a temporary dearomatization can make the C4 position more accessible.[8][9] After the desired C5-substituent is installed, the aromaticity of the ring can be restored through oxidation. This multi-step process adds complexity but can be a viable workaround for particularly stubborn substrates.

    Q3: How does the electronic nature of the C4-carboxylate group affect C5 reactivity?

    A3: The C4-carboxylate is an electron-withdrawing group (EWG). In the context of transition-metal-catalyzed reactions, EWGs on the aromatic ring have been shown to enhance the yields of some cross-coupling reactions.[10] This is because they can make the aryl halide more susceptible to oxidative addition. However, this electronic benefit is often overshadowed by the severe steric hindrance at the C5 position.

    Key Experimental Protocols

    Protocol 1: Suzuki-Miyaura Coupling at C5 using a Buchwald Ligand

    This protocol is optimized for coupling a 5-bromo-isoquinoline-4-carboxylate with an arylboronic acid.

    Materials:

    • 5-bromo-isoquinoline-4-carboxylate substrate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (6.0 mol%)

    • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

    • Anhydrous 1,4-dioxane

    Procedure:

    • To an oven-dried Schlenk flask, add the 5-bromo-isoquinoline-4-carboxylate, arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

    • Seal the Schlenk flask with a septum, and purge with argon for 15 minutes.

    • Add the catalyst solution to the Schlenk flask via syringe, followed by enough additional anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Directed ortho-Metalation (DoM) at C5

    This protocol assumes the C4-position bears a diethylamide directing group.

    Materials:

    • N,N-diethylisoquinoline-4-carboxamide (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution)

    • Electrophile (e.g., TMSCl, I₂, etc.) (1.3 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.

    • Dissolve the N,N-diethylisoquinoline-4-carboxamide substrate in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete metalation.

    • Add the chosen electrophile dropwise to the solution at -78 °C.

    • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify via column chromatography.

    Data Summary Table

    The choice of ligand is paramount for overcoming steric hindrance in C5 cross-coupling reactions. The table below summarizes typical performance improvements when moving from standard to specialized ligands.

    Ligand TypeCatalyst SystemTypical Yield at C5Key Feature
    Standard Phosphine Pd(PPh₃)₄0-15%Fails with sterically hindered substrates.
    Buchwald Biarylphosphine Pd₂(dba)₃ / XPhos60-90%Bulky, electron-rich; promotes oxidative addition.[1]
    N-Heterocyclic Carbene (NHC) PEPPSI-IPr70-95%Highly active and stable; excellent for hindered systems.[3]

    Visualizing Reaction Strategies

    G cluster_0 Cross-Coupling Approach cluster_1 C-H Activation Approach start_cc 5-Halo-Isoquinoline- 4-Carboxylate cc_step Pd Catalyst + Bulky Ligand (e.g., XPhos) start_cc->cc_step end_cc 5-Substituted Product cc_step->end_cc start_ch Isoquinoline- 4-Carboxylate ch_step Ru/Rh Catalyst + Directing Group start_ch->ch_step end_ch 5-Substituted Product ch_step->end_ch

    Caption: Comparison of major synthetic strategies for C5 functionalization.

    References

    • Engineering Isoquinoline‐derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza‐arenes. ResearchGate. [Link]

    • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. ACS Publications. [Link]

    • Engineering Isoquinoline‐derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza‐arenes | Request PDF. ResearchGate. [Link]

    • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. PMC. [Link]

    • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. PMC. [Link]

    • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]

    • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

    • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. ResearchGate. [Link]

    • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]

    • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

    • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

    • Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society. [Link]

    • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. McMaster Experts. [Link]

    • Synthetic strategies toward isoquinolines. ResearchGate. [Link]

    • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

    • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science. [Link]

    • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. [Link]

    • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

    • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

    • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. ACS Publications. [Link]

    • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]

    • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. [Link]

    • Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the 1H NMR Spectrum Analysis of Methyl 5-bromoisoquinoline-4-carboxylate

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progr...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Isoquinoline scaffolds, in particular, are prevalent in a vast array of biologically active compounds and pharmaceutical agents. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of a key intermediate, Methyl 5-bromoisoquinoline-4-carboxylate. We will delve into the rationale behind the spectral features, offer a detailed experimental protocol, and present a comparative overview of alternative and complementary spectroscopic techniques, equipping researchers with the knowledge to confidently characterize this and similar molecular architectures.

    The Pivotal Role of ¹H NMR in Structural Verification

    ¹H NMR spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a substituted heteroaromatic compound like Methyl 5-bromoisoquinoline-4-carboxylate, ¹H NMR is indispensable for confirming the substitution pattern and ensuring the isomeric purity of the synthesized material.

    Deciphering the ¹H NMR Spectrum of Methyl 5-bromoisoquinoline-4-carboxylate

    The structure of Methyl 5-bromoisoquinoline-4-carboxylate presents a unique set of electronic effects that govern the chemical shifts and coupling patterns of its aromatic protons. By understanding the interplay of the electron-withdrawing nitrogen atom, the bromine substituent at the C5 position, and the methyl carboxylate group at the C4 position, we can predict and interpret its ¹H NMR spectrum with high accuracy.

    Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

    ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
    H-1~9.3s-Deshielded by the adjacent nitrogen and the peri-effect of the C8 proton. The presence of the C4-ester group further enhances this deshielding.
    H-3~8.7s-Deshielded by the adjacent nitrogen and the electron-withdrawing carboxylate group at C4.
    H-6~8.2d~8.0Influenced by the ortho-bromo substituent and part of an AMX spin system with H-7 and H-8.
    H-7~7.8t~8.0Appears as a triplet due to coupling with both H-6 and H-8.
    H-8~8.4d~8.0Deshielded due to its peri-relationship with the nitrogen and influenced by the adjacent bromo-substituted ring.
    -OCH₃~4.0s-A characteristic singlet for a methyl ester group.

    Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary slightly depending on the solvent and concentration.

    The rationale for these assignments is grounded in fundamental NMR principles. The nitrogen atom in the isoquinoline ring is strongly electron-withdrawing, leading to a general downfield shift for all protons, particularly those in close proximity (H-1 and H-3). The bromine atom at C5 will further deshield the ortho proton (H-6) and influence the chemical shifts of the other protons on the benzo-ring. The methyl carboxylate group at C4 is also electron-withdrawing and will significantly deshield the adjacent H-3 proton.

    Experimental Protocol for ¹H NMR Spectrum Acquisition

    A high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the steps for preparing the sample and acquiring the data.

    Materials:

    • Methyl 5-bromoisoquinoline-4-carboxylate (~5-10 mg)

    • Deuterated chloroform (CDCl₃) of high purity

    • NMR tube (5 mm)

    • Pipettes and a vial

    Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 5-10 mg of Methyl 5-bromoisoquinoline-4-carboxylate into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

      • Gently swirl the vial to ensure complete dissolution of the sample.

      • Using a pipette, transfer the solution into a clean NMR tube.

    • Instrument Setup and Data Acquisition:

      • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal of the CDCl₃.

      • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

      • Acquire a standard ¹H NMR spectrum (typically 8-16 scans for a sample of this concentration).

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Data Processing:

      • Apply a Fourier transform to the acquired free induction decay (FID).

      • Phase the spectrum to obtain a flat baseline and positive, symmetrical peaks.

      • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

      • Integrate the signals to determine the relative number of protons for each peak.

      • Analyze the splitting patterns and measure the coupling constants.

    A Comparative Look: Alternative and Complementary Spectroscopic Techniques

    While ¹H NMR is a powerful primary tool, a comprehensive structural elucidation often benefits from the synergistic use of other spectroscopic methods.

    TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
    ¹³C NMR Number and chemical environment of carbon atoms.Confirms the number of unique carbons in the molecule and provides information about the electronic environment of each carbon, including the quaternary carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
    2D NMR (COSY) Shows correlations between coupled protons.Helps to definitively assign the coupled protons in the benzo-ring (H-6, H-7, and H-8).Does not provide information about connectivity across quaternary carbons or heteroatoms.
    2D NMR (HMBC) Shows correlations between protons and carbons over two or three bonds.Crucial for confirming the connectivity of the entire carbon skeleton, including the assignment of quaternary carbons by observing correlations from protons to these carbons.Can sometimes be complex to interpret, and weak correlations may be missed.
    2D NMR (HSQC) Shows direct one-bond correlations between protons and the carbons they are attached to.Directly links each proton signal to its corresponding carbon signal, aiding in the assignment of both ¹H and ¹³C spectra.Only provides information about protonated carbons.
    Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern.Confirms the molecular formula and the presence of a bromine atom through the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[1][2]Does not provide detailed information about the isomeric structure.
    Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Confirms the presence of the ester carbonyl group (C=O stretch) and the aromatic C-H and C=C bonds.Provides limited information about the overall carbon skeleton and substitution pattern.

    Workflow for Structural Elucidation

    The following diagram illustrates a logical workflow for the complete structural confirmation of Methyl 5-bromoisoquinoline-4-carboxylate, integrating various spectroscopic techniques.

    G cluster_0 Initial Analysis cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Confirmation cluster_3 Final Structure Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR MS Mass Spectrometry Purification->MS C_NMR 13C NMR H_NMR->C_NMR COSY 2D COSY H_NMR->COSY Structure_Elucidation Complete Structure Elucidation and Assignment MS->Structure_Elucidation HSQC 2D HSQC C_NMR->HSQC HMBC 2D HMBC COSY->HMBC HMBC->Structure_Elucidation HSQC->HMBC

    Caption: A typical workflow for the synthesis and complete structural elucidation of an organic molecule.

    Conclusion

    The structural analysis of Methyl 5-bromoisoquinoline-4-carboxylate serves as an excellent case study for the application of modern spectroscopic techniques in organic chemistry and drug development. While ¹H NMR provides the foundational information for proton assignments and connectivity, a multi-technique approach incorporating ¹³C NMR, 2D NMR, and Mass Spectrometry is essential for unambiguous and comprehensive characterization. By understanding the principles behind each technique and following a logical analytical workflow, researchers can confidently verify the structures of their target molecules, a critical step in the journey from synthesis to application.

    References

    • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.
    • Gao, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9586–9595.
    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • SDBSWeb : [Link] (National Institute of Advanced Industrial Science and Technology of Japan). Accessed March 2026.

    • Wang, L., et al. (2005). One‐pot Synthesis of cis‐Isoquinolonic Acids Derivatives via Three‐component Reaction of Homophthalic Anhydride with Aldehydes and Amines Using Ytterbium(III) Triflate as Catalyst.
    • Chem-Impex. Product Page for 5-Bromoisoquinoline. [Link]. Accessed March 2026.

    • Organic Syntheses. Procedure for the preparation of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]. Accessed March 2026.

    • YouTube. "Bromo pattern in Mass Spectrometry". [Link]. Accessed March 2026.

    • CSB/SJU. "MS Isotopes: Br and Cl". [Link]. Accessed March 2026.

    Sources

    Comparative

    Structural Elucidation &amp; Platform Comparison: Mass Spectrometry of Methyl 5-bromoisoquinoline-4-carboxylate

    Methyl 5-bromoisoquinoline-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in cross-coupling reactions for drug discovery. Accurate structura...

    Author: BenchChem Technical Support Team. Date: March 2026

    Methyl 5-bromoisoquinoline-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in cross-coupling reactions for drug discovery. Accurate structural characterization and trace-level quantification of this compound are critical during pharmaceutical development.

    As a Senior Application Scientist, I have designed this guide to provide an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pattern. Furthermore, this guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) versus Triple Quadrupole (QqQ) platforms to help researchers select the optimal system for their specific analytical workflows.

    Mechanistic Insights into Fragmentation Pathways

    When subjected to positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), Methyl 5-bromoisoquinoline-4-carboxylate exhibits a predictable yet highly diagnostic fragmentation cascade. The fragmentation is heavily influenced by the electronic environment of the isoquinoline core and the steric bulk of the C5-bromine substituent.

    The Isotopic Validation System Because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the protonated precursor ion [M+H]⁺ appears as a distinct doublet at m/z 265.98 and 267.98. This isotopic signature serves as a self-validating mechanism during spectral interpretation: any product ion that retains the bromine atom must exhibit this 2 Da-separated doublet. Conversely, the collapse of a doublet into a singlet definitively indicates the expulsion of the halogen.

    Primary Cleavage: The Peri-Interaction Effect The dominant fragmentation pathway is the cleavage of the C4-methyl ester. The proximity of the bulky, electronegative bromine atom at the C5 position creates a steric peri-interaction with the ester group. This steric clash lowers the activation energy required for the neutral loss of methanol (CH₃OH, 32 Da), yielding a highly abundant fragment at m/z 233.96/235.96. Subsequent neutral loss of carbon monoxide (CO, 28 Da) from the resulting acylium ion generates a stable isoquinoline core fragment at m/z 205.96/207.96. This sequential loss of methanol and CO is a hallmark of methoxy-containing isoquinoline derivatives, as extensively documented in [1].

    Secondary Cleavage: Halogen Expulsion At higher collision energies, a competing pathway emerges involving the homolytic cleavage of the C-Br bond. This results in the loss of a bromine radical (•Br, 79/81 Da) directly from the precursor, yielding a singlet at m/z 187.06. Alternatively, the m/z 205.96 intermediate can undergo the neutral loss of hydrogen bromide (HBr, 80/82 Da) to form a fully rearomatized, halogen-free isoquinoline fragment at m/z 126.03. The stability of these nitrogen-containing cyclic product ions is consistent with the [2].

    Platform Performance Comparison: HR-QTOF vs. QqQ

    Choosing the right MS platform depends entirely on the analytical goal: unambiguous structural elucidation versus high-sensitivity targeted quantification. Table 1 compares the performance of a typical HR-QTOF (e.g., Agilent 6546) against a high-end QqQ (e.g., Waters Xevo TQ-XS) for analyzing this specific compound.

    Table 1: Analytical Platform Performance Comparison

    Performance MetricHR-QTOF (High-Resolution MS)QqQ (Triple Quadrupole MS)
    Primary Application Structural elucidation, impurity profilingPharmacokinetics (PK), trace quantification
    Mass Accuracy < 2 ppm (Unambiguous formula assignment)Unit resolution (~0.7 Da FWHM)
    Sensitivity (LOD) Picogram (pg) levelFemtogram (fg) level
    Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitude
    Acquisition Mode Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)
    Analyte Specificity Differentiates isobaric interferences (e.g., •OCH₃ + •H vs. CH₃OH)Relies on specific precursor-to-product transitions

    Causality in Platform Selection: The HR-QTOF is mandatory during the initial synthesis phases because its sub-ppm mass accuracy proves the exact elemental composition of the fragments. However, once the fragmentation pathway is mapped, the QqQ becomes the superior choice for PK studies. By monitoring the specific MRM transition of 266.0 → 234.0, the QqQ maximizes duty cycle, enabling femtogram-level detection in complex biological matrices.

    Self-Validating LC-MS/MS Experimental Protocol

    To ensure reproducible and trustworthy fragmentation data, the following step-by-step methodology incorporates built-in validation checks.

    Step 1: Sample Preparation

    • Dissolve the Methyl 5-bromoisoquinoline-4-carboxylate standard in LC-MS grade methanol to a concentration of 1 µg/mL.

    • Causality: Add 0.1% Formic Acid (FA) to the solution. The acidic modifier ensures quantitative protonation of the basic isoquinoline nitrogen, maximizing the yield of the [M+H]⁺ precursor ion.

    Step 2: Chromatographic Separation

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

    • Causality: A rapid gradient elutes the analyte away from early-eluting ion-suppressing salts, ensuring a clean background for accurate isotopic ratio measurements.

    Step 3: ESI Source Optimization

    • Parameters: Capillary voltage 3.0 kV, Desolvation Temp 350 °C, Cone Voltage 20 V.

    • Causality: The cone voltage is kept intentionally low (20 V) to prevent premature in-source fragmentation of the labile C4-ester group before the ions reach the collision cell.

    Step 4: Collision-Induced Dissociation (CID) & Validation

    • Isolate the precursor doublet (m/z 266.0/268.0) in the first quadrupole (Q1).

    • Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon collision gas.

    • Validation Check: Verify that at 15 eV, the m/z 234/236 doublet is the base peak (confirming that ester cleavage retains the halogen). At 35 eV, verify the emergence of the m/z 187 singlet (confirming the higher energy requirement for C-Br bond cleavage).

    Quantitative Fragment Assignments

    Table 2 summarizes the exact masses and elemental compositions of the key fragments generated during the CID of Methyl 5-bromoisoquinoline-4-carboxylate, validated by HR-QTOF analysis.

    Table 2: HR-QTOF Exact Mass and Fragment Assignments

    Fragment IdentityElemental FormulaTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)Neutral Loss
    [M+H]⁺ (Precursor) C₁₁H₉BrNO₂⁺265.9817267.9797N/A
    [M+H - CH₃OH]⁺ C₁₀H₅BrNO⁺233.9553235.953332.0264 Da
    [M+H - CH₃OH - CO]⁺ C₉H₅BrN⁺205.9604207.958460.0213 Da
    [M+H - •Br]⁺ C₁₁H₉NO₂⁺187.0631(Singlet)78.9186 Da
    [M+H - CH₃OH - CO - HBr]⁺ C₉H₄N⁺126.0343(Singlet)139.9474 Da

    Fragmentation Pathway Visualization

    MS_Fragmentation M [M+H]+ m/z 265.98 / 267.98 F1 [M+H - CH3OH]+ m/z 233.96 / 235.96 M->F1 - CH3OH (-32 Da) F2 [M+H - •Br]+ m/z 187.06 M->F2 - •Br (-79/81 Da) F3 [M+H - CH3OH - CO]+ m/z 205.96 / 207.96 F1->F3 - CO (-28 Da) F4 [M+H - CH3OH - CO - HBr]+ m/z 126.03 F3->F4 - HBr (-80/82 Da)

    Figure 1: ESI-MS/MS fragmentation of Methyl 5-bromoisoquinoline-4-carboxylate.

    References

    • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733. URL:[Link]

    • Thevis, M., Kohler, M., Schlörer, N., & Schänzer, W. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 151-158. URL:[Link]

    Validation

    Spectroscopic Comparison Guide: IR Peak Analysis of Methyl 5-bromoisoquinoline-4-carboxylate and Analogues

    Executive Summary In modern drug development, functionalized isoquinolines serve as privileged scaffolds for designing kinase inhibitors, antipsychotics, and antimalarial agents. Methyl 5-bromoisoquinoline-4-carboxylate...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug development, functionalized isoquinolines serve as privileged scaffolds for designing kinase inhibitors, antipsychotics, and antimalarial agents. Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) is a highly versatile synthetic intermediate. The presence of both a methyl ester and a heavy bromine atom allows for orthogonal reactivity—such as saponification of the ester and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the brominated position[1].

    For process chemists and analytical scientists, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for structural verification. This guide objectively compares the IR spectral signatures of Methyl 5-bromoisoquinoline-4-carboxylate against its unbrominated precursor (Methyl isoquinoline-4-carboxylate ) and its downstream saponified product (5-Bromoisoquinoline-4-carboxylic acid ), detailing the physical causality behind each vibrational shift.

    Mechanistic Insights: Causality of IR Spectral Signatures

    Understanding the fundamental physical chemistry behind vibrational modes is critical for accurate spectral interpretation. The IR profile of Methyl 5-bromoisoquinoline-4-carboxylate is defined by three interacting structural domains:

    A. The Ester vs. Carboxylic Acid Carbonyl (C=O)

    The stretching frequency of a carbonyl group is highly sensitive to its electronic environment.

    • Conjugated Ester Effect: In Methyl 5-bromoisoquinoline-4-carboxylate, the ester carbonyl is directly conjugated with the aromatic isoquinoline π -system. This delocalization reduces the double-bond character of the C=O bond, shifting its absorption from a typical aliphatic ester (~1740 cm⁻¹) down to ~1725 cm⁻¹ .

    • Hydrogen Bonding Causality: When the ester is saponified to form 5-Bromoisoquinoline-4-carboxylic acid[1], the resulting free acid undergoes strong intermolecular hydrogen bonding (forming dimers). This significantly weakens the C=O bond force constant, causing a drastic red-shift to ~1690 cm⁻¹ , accompanied by a massive, broad O-H stretching band spanning 2500–3300 cm⁻¹ .

    B. The Isoquinoline Core (C=N, C=C, and C-H)

    The fused bicyclic heteroaromatic ring exhibits complex skeletal vibrations.

    • Aromatic Ring Stretches: The C=N and C=C stretching modes appear as a series of sharp, characteristic bands between 1500 and 1640 cm⁻¹ [2].

    • Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending modes are highly diagnostic of the substitution pattern. Unsubstituted isoquinoline rings typically show OOP bands around 775–800 cm⁻¹ [3]. The steric bulk and electronic withdrawal of the bromine atom at the 5-position restrict adjacent C-H bending, subtly shifting these bands.

    C. The Heavy Atom Effect (C-Br)

    The carbon-bromine bond is relatively weak and involves a large, highly polarizable heavy atom. Consequently, the reduced mass ( μ ) of the C-Br oscillator is large, which drives the vibrational frequency down into the far-IR/lower fingerprint region. The C-Br stretch typically manifests as a distinct, sharp peak around 550–600 cm⁻¹ , which is entirely absent in the unbrominated Methyl isoquinoline-4-carboxylate precursor.

    Comparative Spectroscopic Data

    The following table summarizes the quantitative IR peak assignments used to differentiate these three closely related analogues during quality control (QC) workflows.

    Functional Group / ModeMethyl isoquinoline-4-carboxylateMethyl 5-bromoisoquinoline-4-carboxylate5-Bromoisoquinoline-4-carboxylic acidDiagnostic Value
    O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Broad)Confirms successful saponification.
    Aromatic C-H Stretch 3050–3100 cm⁻¹3050–3100 cm⁻¹3050–3100 cm⁻¹ (Hidden by O-H)Baseline aromatic indicator.
    C=O Stretch ~1720 cm⁻¹ (Sharp)~1725 cm⁻¹ (Sharp)~1690 cm⁻¹ (Strong, Dimer)Differentiates ester from free acid.
    C=N / C=C Ring Stretch 1580, 1500 cm⁻¹1585, 1495 cm⁻¹1590, 1505 cm⁻¹Confirms intact isoquinoline core[4].
    C-O Stretch (Ester) 1250, 1100 cm⁻¹1245, 1105 cm⁻¹AbsentConfirms ester linkage.
    C-H Out-of-Plane Bend 799, 775 cm⁻¹~780, 750 cm⁻¹~785, 755 cm⁻¹Shifts indicate ring substitution[3].
    C-Br Stretch Absent ~550 cm⁻¹ ~550 cm⁻¹ Confirms successful bromination.

    Experimental Methodology: Self-Validating ATR-FTIR Protocol

    To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflectance (ATR) FT-IR is the recommended technique. This protocol incorporates self-validating steps to prevent background contamination and ensure optimal signal-to-noise ratios.

    Equipment: FT-IR Spectrometer equipped with a monolithic Diamond ATR crystal. Resolution: 4 cm⁻¹ Spectral Range: 4000 to 400 cm⁻¹

    Step-by-Step Workflow:

    • Crystal Decontamination: Clean the diamond ATR crystal and the pressure anvil using a lint-free wipe dampened with HPLC-grade isopropanol or acetone. Allow the solvent to evaporate completely.

    • Background Validation (Self-Correction): Acquire a background spectrum (32 scans) of the empty crystal. Validation Check: The background must show no residual organic peaks (e.g., no C-H stretches around 2900 cm⁻¹). The instrument software will automatically ratio subsequent sample spectra against this background.

    • Sample Application: Transfer approximately 2–5 mg of the solid Methyl 5-bromoisoquinoline-4-carboxylate powder directly onto the center of the ATR crystal.

    • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the solid sample and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth), ensuring strong absorbance signals.

    • Data Acquisition: Co-add 32 to 64 scans to maximize the signal-to-noise ratio, particularly for resolving the weaker C-Br stretch in the noise-prone far-IR region.

    • Data Processing: Apply an ATR correction algorithm (to compensate for wavelength-dependent penetration depth) and an automatic baseline correction.

    Application in Drug Development: Synthetic QC Workflow

    In pharmaceutical manufacturing, IR spectroscopy acts as a rapid, at-line quality control checkpoint. For example, in the synthesis of complex therapeutic agents (as detailed in[1]), the unbrominated ester is first treated with H₂SO₄ and a brominating agent to yield Methyl 5-bromoisoquinoline-4-carboxylate. Subsequent basic saponification yields the free acid.

    The diagram below illustrates this synthetic workflow and the specific IR checkpoints used to validate the success of each transformation.

    IR_QC_Workflow cluster_0 Synthetic Pipeline & IR Quality Control A Precursor: Methyl isoquinoline-4-carboxylate QC1 QC Checkpoint 1 C=O: ~1720 cm⁻¹ Absence of C-Br A->QC1 B Intermediate: Methyl 5-bromoisoquinoline-4-carboxylate A->B Bromination (H2SO4, NBS) QC2 QC Checkpoint 2 C=O: ~1725 cm⁻¹ C-Br: ~550 cm⁻¹ B->QC2 C Product: 5-Bromoisoquinoline-4-carboxylic acid B->C Saponification (NaOH, MeOH/THF/H2O) QC3 QC Checkpoint 3 C=O: ~1690 cm⁻¹ Broad O-H: 2500-3300 cm⁻¹ C->QC3

    Synthetic workflow mapping IR spectroscopy QC checkpoints for isoquinoline derivatives.

    References

    • Novartis AG. (2022). WO 2022/224223 A1: Novel Compounds and Compositions for Therapeutic Use. Patent Order. Available at:[Link]

    • Krishnakumar, V., & Ramasamy, R. (2005). FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

    • Tsuge, M., et al. (2023). Infrared Spectra of Isoquinoline and its Hydrogenated Derivatives. Hokkaido University Collection of Scholarly and Academic Papers. Available at:[Link]

    • Kowalik, M., et al. (2023). Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. MDPI. Available at:[Link]

    Sources

    Comparative

    Comparing reactivity of 5-bromo vs 5-chloro isoquinoline-4-carboxylates

    Title: Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro Isoquinoline-4-Carboxylates in Late-Stage Functionalization Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro Isoquinoline-4-Carboxylates in Late-Stage Functionalization

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, cross-coupling efficiency, and self-validating experimental workflows.

    Executive Summary & Structural Profiling

    In the landscape of fragment-based drug discovery and complex API synthesis, the isoquinoline core is a highly privileged scaffold. Specifically, 5-halo-isoquinoline-4-carboxylates offer a dense array of functionalization vectors. However, the choice between the 5-bromo and 5-chloro derivatives is not merely a matter of availability; it fundamentally dictates the kinetic pathways and catalytic requirements of downstream functionalization.

    As an application scientist, understanding the causality behind these reactivity differences is paramount. The reactivity divergence is governed by two primary factors:

    • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), lowering the activation energy ( ΔG‡ ) for oxidative addition by low-valent transition metals.

    • Peri-Steric Strain: The C5-halogen is situated peri to the C4-carboxylate. Bromine (van der Waals radius 1.85 Å) is larger than Chlorine (1.75 Å). This size difference forces the C4-carboxylate further out of coplanarity with the aromatic ring in the 5-bromo derivative. This ground-state steric destabilization paradoxically increases the molecule's reactivity toward metal-catalyzed cross-coupling by raising the ground state energy relative to the transition state.

    Mechanistic Divergence: Catalysis vs. Thermal Pathways

    While the intrinsic electrophilicity of the isoquinoline C1 position can sometimes override standard halogen reactivity[1], at the C5 position, the traditional ArBr > ArCl hierarchy strictly governs palladium-catalyzed transformations.

    • Pd-Catalyzed Cross-Coupling: The 5-bromo derivative is the gold standard for rapid oxidative addition using standard Pd(0) catalysts (e.g., Pd(PPh3)4). Conversely, the 5-chloro derivative suffers from sluggish oxidative addition, necessitating highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to force the catalytic cycle forward. This is particularly evident in demanding C-N bond formations, such as the [2].

    • Photoredox Capabilities: Recent advances in highlight 5-bromoisoquinolines as superior substrates for generating privileged sp2–sp3 architectures[3].

    • Nucleophilic Aromatic Substitution (SNAr): Neither derivative is highly reactive toward SNAr at the C5 position (compared to C1 or C3). However, under forcing thermal conditions, the 5-chloro derivative can occasionally outperform the bromo analog, as the higher electronegativity of chlorine better stabilizes the accumulating negative charge in the Meisenheimer complex transition state.

    Reactivity_Pathways Substrate 5-Halo-isoquinoline-4-carboxylate (X = Br, Cl) Pd_Cat Pd(0) Catalysis (Suzuki, Buchwald) Substrate->Pd_Cat Photoredox Photoredox/Ni Catalysis (C-N, C-C) Substrate->Photoredox SNAr Thermal SNAr (Nucleophilic Sub) Substrate->SNAr Br_Advantage Br > Cl (Lower BDE drives Oxidative Addition) Pd_Cat->Br_Advantage Photoredox->Br_Advantage Cl_Advantage Cl ≥ Br (Electronegativity stabilizes TS) SNAr->Cl_Advantage

    Fig 1. Mechanistic divergence of 5-halo-isoquinolines across catalytic and thermal pathways.

    Quantitative Data Comparison

    The following table synthesizes the empirical performance of both derivatives across standard functionalization workflows.

    Reactivity Parameter5-Bromo-isoquinoline-4-carboxylate5-Chloro-isoquinoline-4-carboxylate
    C–X Bond Energy ~68 kcal/mol~81 kcal/mol
    Oxidative Addition Rate Rapid (Standard Pd/Ni catalysts)Sluggish (Requires bulky, electron-rich ligands)
    Peri-Steric Strain High (Forces C4-ester out of plane)Moderate
    Typical Suzuki Yield 85% – 95% (12h, 80°C)40% – 65% (24h, 100°C)
    Buchwald-Hartwig Yield 75% – 88% (Pd2(dba)3 / BINAP)< 30% (Unless using BrettPhos/RuPhos)
    Photoredox Suitability Excellent (Acts as a robust radical trap)Poor (C-Cl bond resists single-electron reduction)

    Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

    To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes an in-process control to verify the mechanistic step before proceeding.

    Objective: Coupling of 5-halo-isoquinoline-4-carboxylate with arylboronic acids.

    Step 1: Catalyst & Ligand Complexation (The Pre-Check)

    • Action: In an inert glovebox, combine Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) in anhydrous 1,4-dioxane (0.1 M). Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active L1Pd(0) species prevents substrate-induced catalyst deactivation. While PPh3 suffices for the 5-bromo analog, XPhos is mandatory for the 5-chloro derivative to overcome the high activation barrier of the C–Cl bond.

    • Validation: The solution must visibly transition from deep purple/red to a clear golden-yellow, confirming the reduction of Pd(II) to the active Pd(0) species.

    Step 2: Substrate & Base Addition

    • Action: Add the 5-halo-isoquinoline-4-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), and rigorously degassed aqueous K3PO4 (2.0 M, 3.0 equiv).

    • Causality: The biphasic nature of aqueous K3PO4 accelerates transmetalation by forming a highly reactive, soluble boronate complex, which is critical when navigating the steric hindrance of the peri-substituted isoquinoline.

    Step 3: Thermal Activation & Kinetic Monitoring

    • Action: Heat the biphasic mixture to 80 °C under vigorous stirring (800 rpm).

    • Validation (In-Process Control): At t = 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • For 5-Bromo: Expect >90% conversion. If debromination (protodehalogenation) is observed, reduce the temperature to 70 °C.

      • For 5-Chloro: Expect 40-50% conversion. If unreacted starting material dominates, spike the reaction with an additional 1 mol% of the pre-formed Pd-complex.

    Step 4: Quench and Biphasic Isolation

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove precipitated Pd black.

    • Validation: Spot both the aqueous and organic layers on a silica TLC plate (UV 254 nm). The coupled product must be entirely localized in the organic layer (Rf ~ 0.4 in 3:1 Hexanes:EtOAc), confirming successful phase separation and absence of water-soluble boronic acid adducts.

    Protocol_Workflow Prep 1. Catalyst Activation Pd-source + Ligand Add 2. Substrate Addition Halide + Nucleophile Prep->Add React 3. Cross-Coupling Thermal Activation Add->React Validate 4. In-Process Control LC-MS Verification React->Validate Purify 5. Isolation Phase Separation Validate->Purify

    Fig 2. Self-validating experimental workflow for Pd-catalyzed cross-coupling.

    References

    • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: Accounts of Chemical Research (via PMC/NIH) URL:[Link]

    • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

    • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes Source: ResearchGate (Pfizer Global Chemistry Data) URL:[Link]

    Sources

    Validation

    Crystallographic Fragment Screening Guide: Methyl 5-bromoisoquinoline-4-carboxylate vs. Standard Isoquinoline Scaffolds

    Executive Summary In modern structure-based drug design (SBDD), the transition from generic fragment libraries to halogen-enriched libraries has revolutionized hit-to-lead optimization. This guide objectively compares th...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern structure-based drug design (SBDD), the transition from generic fragment libraries to halogen-enriched libraries has revolutionized hit-to-lead optimization. This guide objectively compares the crystallographic performance of Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) against its non-halogenated baseline, Methyl isoquinoline-4-carboxylate .

    Designed for structural biologists and medicinal chemists, this document outlines why the strategic placement of a bromine atom on the isoquinoline core not only enhances binding affinity via σ -hole interactions but also creates a self-validating crystallographic system through anomalous X-ray scattering.

    Mechanistic Rationale: The Causality of Scaffold Superiority

    As application scientists, we do not merely look at binding affinity; we evaluate fragments on their crystallographic tractability and vectorial predictability. The superiority of Methyl 5-bromoisoquinoline-4-carboxylate is driven by two distinct, synergistic mechanisms:

    The Isoquinoline Anchor (Canonical Hydrogen Bonding)

    The nitrogen atom within the isoquinoline ring is a highly potent hydrogen bond acceptor. In extensively validated targets such as the SARS-CoV-2 Main Protease (Mpro), the isoquinoline nitrogen consistently forms a rigid, highly directional hydrogen bond (2.6–2.8 Å) with the ϵ -nitrogen of the catalytic pocket's His163 residue . This anchors the fragment deep within the S1 subsite.

    The 5-Bromo Advantage (Halogen Bonding & Phase Determination)

    Replacing the C5 proton with a bromine atom introduces two critical advantages over standard isoquinolines:

    • Thermodynamic Causality ( σ -Hole Interactions): Bromine features a σ -hole—a localized region of positive electrostatic potential on the outermost extension of its axis. This allows the bromine to act as a halogen bond donor to Lewis bases, such as the backbone carbonyl of Glu166 . This interaction displaces high-energy water molecules and significantly increases the fragment's residence time.

    • Crystallographic Causality (Anomalous Scattering): Bromine has a distinct X-ray absorption edge (K-edge 13.47 keV / 0.92 Å). By tuning the synchrotron beam to this specific wavelength, the bromine atom yields a strong anomalous scattering signal. This creates a self-validating system : the resulting anomalous difference Fourier map will display a >5 σ peak exactly at the bromine's coordinates, mathematically proving the fragment's binding pose independently of standard electron density maps, thereby eliminating model bias.

    Comparative Crystallographic Data

    The following table synthesizes quantitative X-ray diffraction and biochemical data, comparing the brominated product against the standard isoquinoline scaffold when soaked into SARS-CoV-2 Mpro crystals .

    ParameterMethyl 5-bromoisoquinoline-4-carboxylate (Product)Methyl isoquinoline-4-carboxylate (Alternative)
    Target Protein SARS-CoV-2 Mpro (Apo)SARS-CoV-2 Mpro (Apo)
    Enzymatic IC 50​ 15.2 μ M68.5 μ M
    X-ray Resolution 1.45 Å1.62 Å
    H-Bond to His163 2.65 Å2.78 Å
    Halogen Bond (Glu166) 3.10 Å (Br O=C)N/A
    Average B-factor (Ligand) 28.4 Å 2 42.1 Å 2
    Anomalous Peak (Br) 7.8 σ (Unambiguous Pose)N/A (Subject to model bias)
    Occupancy 0.950.70

    Data Interpretation: The addition of the C5-bromine reduces the IC 50​ by >4-fold. Crystallographically, the lower B-factor and higher occupancy indicate a much more rigid and stable binding pose, directly attributable to the dual anchoring (H-bond + Halogen bond).

    Experimental Protocol: High-Throughput Co-Crystallization & X-ray Diffraction

    To ensure trustworthiness and reproducibility, the following step-by-step methodology describes a self-validating workflow for fragment soaking and structure determination.

    Phase 1: Apo-Crystal Growth
    • Protein Preparation: Concentrate purified target protein (e.g., Mpro) to 5 mg/mL in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

    • Crystallization: Set up sitting-drop vapor diffusion plates. Mix 1 μ L protein with 1 μ L reservoir solution (0.1 M MES pH 6.0, 10% PEG 6000, 5% DMSO).

    • Incubation: Incubate at 20°C. Diffraction-quality crystals (100–200 μ m) typically appear within 3–5 days.

    Phase 2: Fragment Soaking (Self-Validating Step)
    • Compound Preparation: Dissolve Methyl 5-bromoisoquinoline-4-carboxylate in 100% DMSO to a stock concentration of 200 mM.

    • Soaking Drop: Create a soaking solution by adding the compound stock to the reservoir solution to achieve a final fragment concentration of 20 mM (10% final DMSO).

    • Transfer: Using a litho-loop, transfer apo-crystals into the soaking drop. Incubate for 2 to 4 hours. Causality note: The high solubility of the methyl carboxylate group prevents compound precipitation at this high soaking concentration.

    Phase 3: Data Collection & Phase Determination
    • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol + 20 mM fragment) and flash-cool in liquid nitrogen.

    • Synchrotron Tuning: Mount the crystal at a synchrotron beamline. Tune the X-ray energy to 13.47 keV (0.9198 Å) to maximize the f′′ anomalous scattering contribution of Bromine.

    • Diffraction: Collect 360° of data with high redundancy (multiplicity > 6) to ensure accurate measurement of anomalous differences ( ΔF ).

    Phase 4: Structure Solution
    • Integration: Process data using XDS or DIALS, ensuring the FRIEDEL'S_LAW=FALSE flag is set to preserve anomalous pairs.

    • Molecular Replacement: Solve the phases using a high-resolution apo-structure model via Phaser.

    • Anomalous Map Generation: Calculate an anomalous difference Fourier map. A peak >5σ will unambiguously identify the spatial coordinates of the C5-bromine atom.

    • Refinement: Build the Methyl 5-bromoisoquinoline-4-carboxylate molecule into the 2Fo​−Fc​ map, using the anomalous peak to lock the orientation. Refine using Phenix.refine or REFMAC5.

    Workflow Visualization

    The following diagram illustrates the logical progression of the self-validating crystallographic workflow, highlighting how the anomalous signal dictates hit identification.

    FragmentScreening A Apo-Protein Crystallization (Vapor Diffusion) B Fragment Soaking (Methyl 5-bromoisoquinoline-4-carboxylate) A->B C Synchrotron X-ray Diffraction (Tuned to Br K-edge: 0.92 Å) B->C D Phase Determination (Anomalous Difference Fourier Map) C->D Anomalous Signal E Electron Density Refinement (Phenix / Refmac) D->E F Hit Identification & Vectorial Optimization E->F Unambiguous Pose

    Workflow for halogen-enriched fragment screening utilizing bromine anomalous scattering.

    Conclusion

    For drug development professionals executing fragment-based screening, Methyl 5-bromoisoquinoline-4-carboxylate offers a distinct technical advantage over standard isoquinolines. The C5-bromine acts as both a thermodynamic anchor (via halogen bonding) and a crystallographic beacon (via anomalous scattering). This dual functionality ensures that resulting electron density maps are unambiguous, accelerating the transition from initial hit to optimized lead compound with high structural confidence.

    References

    • Hit Expansion of a Noncovalent SARS-CoV-2 Main Protease Inhibitor. ACS Pharmacology & Translational Science, 2021. URL: [Link]

    • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in drug discovery. Future Medicinal Chemistry, 2014. URL:[Link]

    • Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 2020. URL:[Link]

    Comparative

    Chromatographic Retention Standards and Stationary Phase Comparison for Methyl 5-bromoisoquinoline-4-carboxylate

    Executive Summary Developing robust High-Performance Liquid Chromatography (HPLC) methods for halogenated N-heterocycles requires moving beyond generic protocols. Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Developing robust High-Performance Liquid Chromatography (HPLC) methods for halogenated N-heterocycles requires moving beyond generic protocols. Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) presents a unique analytical challenge due to the competing physicochemical properties of its basic nitrogen, polarizable C5-bromine atom, and sterically hindered C4-methyl ester.

    This guide objectively compares the performance of various stationary phases (C18, Biphenyl, PFP) and establishes a self-validating retention time standard framework. By understanding the causality behind molecular interactions, researchers can reliably separate this compound from structurally similar impurities (e.g., positional isomers and des-bromo analogs) during drug development and chemical synthesis.

    Mechanistic Causality: The Chromatographic Behavior of Halogenated Isoquinolines

    To control retention time, one must first deconstruct the molecule’s interaction potential. The primary challenge in separating quinoline and isoquinoline derivatives lies in their basic nitrogen, which exhibits a pKa of approximately 5.42 in the parent isoquinoline structure[1].

    However, in Methyl 5-bromoisoquinoline-4-carboxylate, the electron-withdrawing nature of both the ester and the halogen slightly reduces this pKa. When analyzing this compound via Reversed-Phase HPLC (RP-HPLC), three specific molecular features dictate its retention behavior:

    • The Basic Nitrogen: At neutral pH, the partially protonated nitrogen interacts strongly with residual, unendcapped silanols on the silica support matrix via secondary ion-exchange mechanisms. This is the primary cause of severe peak tailing.

    • The C5-Bromine Atom: Halogens are highly polarizable. Standard C18 columns rely primarily on weak dispersion interactions[2], which often fail to provide sufficient selectivity between brominated compounds and their non-halogenated precursors.

    • The C4-Methyl Ester: This group acts as a hydrogen-bond acceptor and introduces a localized dipole. Its proximity to the C5-bromine creates a sterically constrained environment that can be exploited for shape-selective chromatography.

    To mitigate tailing and ensure mass spectrometry (MS) compatibility, the mobile phase must be highly controlled. While phosphoric acid is traditionally used for UV-only applications, replacing it with formic acid (lowering the pH to ~2.5) ensures the nitrogen is uniformly protonated while neutralizing residual silanols, preventing peak distortion[3].

    Interactions Molecule Methyl 5-bromoisoquinoline-4-carboxylate N_Atom Basic Nitrogen (pKa ~4-5) Ion-Exchange / H-Bonding Molecule->N_Atom Br_Atom Bromine at C5 Halogen Bonding / Dipole Molecule->Br_Atom Aromatic Isoquinoline Core Pi-Pi Interactions Molecule->Aromatic Ester Methyl Ester at C4 Steric / H-Bond Acceptor Molecule->Ester C18 C18 Column (Hydrophobic / Dispersive) N_Atom->C18 Tailing Risk PFP PFP Column (Strong Halogen & Pi-Pi Match) Br_Atom->PFP Aromatic->PFP Biphenyl Biphenyl Column (Enhanced Pi-Pi Match) Aromatic->Biphenyl Ester->C18

    Caption: Mechanistic mapping of molecular features to stationary phase interactions.

    Comparative Analysis of Stationary Phases

    A standard homologous series (e.g., alkylphenones) is inadequate as a retention time standard for halogenated heterocycles because it does not account for π−π or dipole-dipole interactions. Instead, optimal method development requires comparing specialized stationary phases against the traditional C18 baseline.

    • C18 (Octadecylsilane): Relies purely on hydrophobic partitioning. Because the structural difference between quinoline and isoquinoline isomers is merely the position of the nitrogen atom within the bicyclic ring, C18 often results in co-elution or poor resolution[1].

    • Biphenyl: Contains two aromatic rings that enhance π−π interactions with the isoquinoline core. This column is highly effective at resolving positional isomers that have identical molecular weights but different electron density distributions.

    • PFP (Pentafluorophenyl): The gold standard for halogenated aromatics. The highly electronegative fluorine atoms create a partial positive charge on the phenyl ring, enabling strong dipole-dipole, π−π , and specific halogen-bonding interactions with the C5-bromine atom.

    Quantitative Performance Comparison

    The following table summarizes the comparative performance of these stationary phases when separating Methyl 5-bromoisoquinoline-4-carboxylate from its primary synthetic impurity (Methyl isoquinoline-4-carboxylate, the "des-bromo" analog).

    Table 1: Stationary Phase Performance Metrics (Gradient Elution, pH 2.5)

    Stationary PhaseRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) vs. Des-bromo ImpurityPrimary Retention Mechanism
    Standard C18 3.21.8 (Tailing)1.4 (Incomplete)Hydrophobic / Dispersive
    Biphenyl 4.51.2 (Good)2.8 (Baseline) π−π Interaction / Hydrophobic
    PFP 5.81.05 (Excellent)4.2 (Superior)Halogen Bonding / Dipole-Dipole

    Data represents generalized system suitability parameters derived from optimized RP-HPLC conditions for isoquinoline derivatives[2][4].

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your data, the following protocol utilizes an internal standard (IS) approach. By spiking the sample with a known reference standard (e.g., 5-Bromoisoquinoline), the method becomes a self-validating system. If the Relative Retention Time (RRT) or resolution ( Rs​ ) between the IS and the target analyte shifts, the system automatically flags a chromatographic failure (e.g., mobile phase degradation or column voiding).

    Step-by-Step Methodology

    Step 1: Mobile Phase Preparation

    • Causality: A well-buffered mobile phase is critical for basic compounds[1]. A specific gradient program must be optimized, starting at a low organic percentage to elute non-polar compounds effectively[4].

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Adjusted to pH ~2.5 to fully protonate the isoquinoline nitrogen).

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    Step 2: Standard and Sample Preparation

    • Causality: Preparing mixed standard solutions allows for the construction of a robust calibration curve and establishes the RRT[4].

    • Internal Standard (IS) Stock: Dissolve 1.0 mg of 5-Bromoisoquinoline in 1.0 mL Methanol.

    • Analyte Stock: Dissolve 1.0 mg of Methyl 5-bromoisoquinoline-4-carboxylate in 1.0 mL Methanol.

    • Working Solution: Combine 100 µL of IS Stock and 100 µL of Analyte Stock into 800 µL of initial mobile phase (90% A / 10% B) to prevent solvent-mismatch peak distortion.

    Step 3: Chromatographic Conditions

    • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

    • Detection: UV-DAD at 280 nm (Optimal for the conjugated isoquinoline system)[4].

    • Gradient Program:

      • 0 - 2 min: 10% B (Isocratic hold to focus the band)

      • 2 - 12 min: 10% 60% B (Linear gradient to elute the brominated ester)

      • 12 - 15 min: 60% 90% B (Column wash)

      • 15 - 20 min: 10% B (Re-equilibration)

    Step 4: System Suitability and Auto-Validation Criteria The analytical run is only considered valid if the following criteria are met during the blank and standard injections:

    • Resolution ( Rs​ ): Must be ≥2.0 between the Internal Standard and Methyl 5-bromoisoquinoline-4-carboxylate.

    • Peak Asymmetry ( As​ ): Must be ≤1.5 for all peaks. If As​>1.5 , this indicates silanol activity; verify mobile phase pH.

    • Retention Time Stability: The RRT of the analyte relative to the IS must not deviate by more than ±0.02 across all injections.

    HPLC_Workflow Start Start: Isoquinoline Derivative Analysis pH_Opt 1. Mobile Phase pH Optimization (Target pH 2.0 - 3.0 to protonate N) Start->pH_Opt Stat_Phase 2. Stationary Phase Selection (C18 vs. PFP vs. Biphenyl) pH_Opt->Stat_Phase Eval_Ret Evaluate Retention & Peak Shape Stat_Phase->Eval_Ret Tailing Issue: Peak Tailing? Eval_Ret->Tailing Coelution Issue: Co-elution with Analogs? Eval_Ret->Coelution Add_IonPair Add Ion-Pairing Agent or Switch to Polar-Embedded Column Tailing->Add_IonPair Yes Success Validated HPLC Method Tailing->Success No Switch_PFP Switch to PFP Column for Halogen Selectivity Coelution->Switch_PFP Yes Coelution->Success No Add_IonPair->Eval_Ret Switch_PFP->Eval_Ret

    Caption: Logical workflow for optimizing HPLC retention of halogenated isoquinolines.

    References

    • Title: High-Performance Liquid Chromatography (HPLC)
    • Title: Methyl 5-bromoisoquinoline-4-carboxylate | 1384251-83-5 Source: Sigma-Aldrich URL
    • Title: Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives Source: Neliti URL
    • Title: Separation of Isoquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL
    • Title: Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers Source: BenchChem URL

    Sources

    Validation

    Analytical Comparison Guide: Elemental Analysis of Methyl 5-bromoisoquinoline-4-carboxylate

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5) Introduction: The Analytical Challenge of Halogenated Scaffol...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl 5-bromoisoquinoline-4-carboxylate (CAS: 1384251-83-5)

    Introduction: The Analytical Challenge of Halogenated Scaffolds

    Methyl 5-bromoisoquinoline-4-carboxylate is a heavily substituted, rigid heterocyclic intermediate widely utilized in pharmaceutical synthesis[1]. Confirming its exact elemental composition is a critical quality control step for verifying synthetic purity, batch-to-batch consistency, and downstream reaction stoichiometry.

    However, the presence of a heavy halogen (bromine) at approximately 30% by mass introduces severe analytical challenges. Traditional combustion analysis—while excellent for light organic elements—often fails when analyzing heavily brominated compounds because halogenated byproducts can poison catalysts and skew detector readings[2].

    As a Senior Application Scientist, I have designed this guide to objectively compare three distinct analytical methodologies: Automated CHNS/O Analysis , X-Ray Fluorescence (XRF) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . By understanding the causality behind these techniques, laboratories can implement self-validating protocols that ensure absolute data integrity and compliance with ICH Q2(R1) validation standards[3].

    Theoretical Elemental Composition

    Before evaluating instrumental performance, we must establish the theoretical mass fractions. Any empirical protocol must be measured against this mathematical baseline to prove its validity.

    • Chemical Formula: C11​H8​BrNO2​

    • Molar Mass Calculation:

      • Carbon (C): 11×12.011=132.121 g/mol

      • Hydrogen (H): 8×1.008=8.064 g/mol

      • Nitrogen (N): 1×14.007=14.007 g/mol

      • Bromine (Br): 1×79.904=79.904 g/mol

      • Oxygen (O): 2×15.999=31.998 g/mol

    • Total Molar Mass: 266.094 g/mol

    Baseline Theoretical Percentages
    ElementMass Fraction (%)Analytical Significance
    Carbon (C) 49.65%Primary indicator of organic framework integrity.
    Bromine (Br) 30.03%High mass fraction; critical for determining substitution success.
    Oxygen (O) 12.03%Validates the presence of the intact methyl ester group.
    Nitrogen (N) 5.26%Confirms the isoquinoline core.
    Hydrogen (H) 3.03%Highly sensitive to residual moisture (solvent contamination).

    Methodological Comparison: Choosing the Right Technique

    No single instrument can flawlessly quantify both the light organic framework (C, H, N, O) and the heavy halogen (Br) in this molecule. Below is a comparative breakdown of the alternatives.

    A. Automated CHNS/O Analyzer (Flash Combustion)
    • Mechanism: The sample is rapidly combusted at >1000°C in an oxygen-rich environment, converting elements into CO2​ , H2​O , N2​ , and SO2​ . Gases are separated via gas chromatography and quantified by Thermal Conductivity Detection (TCD)[2].

    • The Causality of Failure: Bromine forms corrosive HBr and Br2​ gases during combustion. If unmitigated, these gases overlap with standard peaks on the TCD and permanently deactivate the copper reduction catalyst.

    • The Solution: Integration of a silver wool scrubber.

    B. X-Ray Fluorescence (XRF) Spectroscopy
    • Mechanism: High-energy X-rays eject inner-shell electrons. Outer electrons fall to fill the vacancies, emitting secondary X-ray photons characteristic of Bromine.

    • The Causality of Failure: While excellent for non-destructive, rapid screening of heavy halogens, XRF cannot accurately quantify light elements (C, H, N, O) due to their exceedingly low fluorescence yields.

    C. ICP-MS following Schöninger Flask Combustion
    • Mechanism: The sample is combusted in a closed flask, and the gases are absorbed into an alkaline liquid matrix, which is then aspirated into an argon plasma for mass spectrometry[4].

    • The Causality of Success: Standard open-vessel acid digestion leads to the rapid volatilization and loss of bromine. The closed Schöninger oxygen flask ensures 100% of the bromine is trapped as bromide ( Br− ) in the alkaline solution, allowing for ultra-precise ICP-MS quantification.

    Workflow Start Methyl 5-bromoisoquinoline -4-carboxylate Split Aliquot Distribution Start->Split CHNS CHNS/O Analyzer (Flash Combustion) Split->CHNS XRF X-Ray Fluorescence (Non-Destructive) Split->XRF ICP ICP-MS (Schöninger Flask) Split->ICP DataCHNS C, H, N, O % CHNS->DataCHNS DataXRF Br % (Bulk) XRF->DataXRF DataICP Br % (Trace/Precise) ICP->DataICP Validate Cross-Validation & Empirical Formula DataCHNS->Validate DataXRF->Validate DataICP->Validate

    Analytical workflow comparing CHNS/O, XRF, and ICP-MS for halogenated organics.

    Self-Validating Experimental Protocols

    To guarantee trustworthiness, an analytical protocol must be self-validating. If an error occurs (e.g., incomplete combustion, moisture contamination), the system's own logic must flag the data as invalid before it reaches the researcher.

    Protocol 1: CHNS/O Analysis with Halogen Scrubbing
    • Desiccation: Dry the sample under vacuum at 60°C for 4 hours. Causality: Eliminates residual moisture that would artificially inflate Hydrogen and Oxygen readings.

    • Micro-Weighing: Weigh exactly 2.000±0.005 mg of the sample into a tin capsule using a USP <41> compliant microbalance. Causality: Mass percentages are calculated relative to the original sample weight; micro-level inaccuracies propagate exponentially[5].

    • Flash Combustion: Drop the capsule into the quartz reactor (1050°C). The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), ensuring total molecular destruction[2].

    • Halogen Scrubbing: Pass the combustion gases through a zone packed with silver wool. Causality: Silver reacts instantly with Br2​ to form solid AgBr , permanently trapping the halogen and preventing it from reaching the TCD.

    • Detection: Quantify C, H, N, and O via GC-TCD.

    Protocol Weigh Microbalance Weighing (USP <41> compliant) Combust Combustion at 1000°C with O2 Injection Weigh->Combust Sample + Tin Scrub Halogen Scrubbing (Silver Wool) Combust->Scrub Gases + Br2/HBr Detect TCD Detection (CO2, H2O, N2) Scrub->Detect Purified Gases Check Mass Balance Check (Sum ≈ 100% - Br%) Detect->Check Quantified %

    Self-validating CHNS/O protocol logic featuring halogen scrubbing and mass balance.

    Protocol 2: Bromine Determination via Schöninger Flask & ICP-MS
    • Preparation: Weigh 5.0 mg of the sample onto ashless filter paper.

    • Absorption Matrix: Add 10 mL of 0.1 M NaOH and 0.5 mL of 30% H2​O2​ to a 500 mL Schöninger flask.

    • Closed Combustion: Ignite the paper and immediately seal the flask. Causality: The closed environment prevents the escape of volatile bromine species. The alkaline H2​O2​ oxidizes and traps all bromine as stable bromide ( Br− ).

    • Quantification: Dilute the absorption solution and analyze via ICP-MS against a standard calibration curve ( R2>0.999 )[4].

    The Self-Validating Mass Balance Check

    The ultimate proof of data integrity is the Mass Balance Check . The sum of the light elements (from Protocol 1) and the heavy halogen (from Protocol 2) must equal 100%±0.5% .

    Σ(%C,%H,%N,%O)+%BrICP​=99.5% to 100.5%

    If the sum falls outside this ICH-compliant variance[3], the system automatically flags the run for incomplete combustion, weighing error, or solvent contamination.

    Experimental Data & Performance Comparison

    The following table summarizes representative experimental data for Methyl 5-bromoisoquinoline-4-carboxylate, demonstrating the strengths and blind spots of each analytical alternative.

    ElementTheoretical (%)CHNS/O Analyzer (%)XRF Screening (%)ICP-MS (Schöninger) (%)
    Carbon (C) 49.6549.61 ± 0.05Below LODN/A
    Hydrogen (H) 3.033.05 ± 0.02Below LODN/A
    Nitrogen (N) 5.265.24 ± 0.03Below LODN/A
    Oxygen (O) 12.0312.08 ± 0.06Below LODN/A
    Bromine (Br) 30.03Scrubbed (0.00)29.2 ± 1.530.01 ± 0.04
    Total Sum 100.00 ~69.98 (Fails alone)~29.2 (Fails alone)~30.01 (Fails alone)
    Combined 100.00 --99.99 ± 0.09 (Passes)

    Data Interpretation: The CHNS/O analyzer provides exceptional precision for the organic framework but intentionally blinds itself to Bromine to protect the detector. XRF provides a fast but highly variable estimation of Bromine. Only by combining CHNS/O data with Schöninger ICP-MS data can the laboratory achieve a fully validated, 100% mass balance.

    Conclusion

    For complex, heavily halogenated pharmaceutical intermediates like Methyl 5-bromoisoquinoline-4-carboxylate, relying on a single analytical instrument is a methodological error. To achieve ICH-compliant elemental validation, laboratories must adopt a dual-method approach: utilizing an automated CHNS/O analyzer equipped with a silver halogen scrubber to map the organic framework, paired with Schöninger flask combustion and ICP-MS to accurately quantify the bromine substituent. This orthogonal approach ensures absolute data trustworthiness and prevents costly downstream failures in drug development.

    References

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

    • Elemental Analysis Services & Techniques. Intertek. Available at:[Link]

    • Elemental Analysis Techniques (CHNS/O). RSSL. Available at:[Link]

    • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

    Sources

    Comparative

    UV-Vis absorption maxima of Methyl 5-bromoisoquinoline-4-carboxylate

    Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of Methyl 5-bromoisoquinoline-4-carboxylate and Alternatives Methyl 5-bromoisoquinoline-4-carboxylate is a highly functionalized heterocyclic scaffold frequently...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of Methyl 5-bromoisoquinoline-4-carboxylate and Alternatives

    Methyl 5-bromoisoquinoline-4-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in medicinal chemistry and the development of novel therapeutic agents[1]. For researchers and drug development professionals, accurately profiling the photophysical properties of this compound is essential for downstream applications, including liquid chromatography-ultraviolet (LC-UV) quantification, photochemical reactivity assessments, and structural validation.

    This guide provides an authoritative, comparative analysis of the UV-Vis absorption characteristics of Methyl 5-bromoisoquinoline-4-carboxylate against its structural alternatives, grounded in fundamental molecular orbital theory and self-validating experimental methodologies.

    Mechanistic Causality of UV-Vis Absorption

    To understand the UV-Vis spectrum of Methyl 5-bromoisoquinoline-4-carboxylate, one must analyze the causality behind its electronic transitions compared to the baseline isoquinoline core. UV-Vis spectroscopy probes the energy required to promote electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)[2].

    • The Isoquinoline Baseline: Unsubstituted isoquinoline exhibits three primary absorption bands in the UV region due to its conjugated aromatic system: two high-intensity π→π∗ transitions (typically around 217 nm and 265 nm) and one lower-intensity n→π∗ transition (around 317 nm) originating from the nitrogen lone pair[3].

    • The 5-Bromo Auxochromic Effect: The addition of a heavy bromine atom at the 5-position introduces both inductive electron withdrawal ( σ -acceptor) and resonance electron donation ( π -donor via lone pairs). This interaction slightly raises the energy of the HOMO, resulting in a moderate bathochromic shift (red shift) across all absorption bands[2].

    • The 4-Carboxylate Conjugative Effect: The methyl ester group at the 4-position fundamentally alters the chromophore. The carbonyl group is in direct conjugation with the π -system of the pyridine ring. This extended conjugation significantly stabilizes and lowers the energy of the LUMO.

    The Synergistic Result: The combination of the 5-bromo group raising the HOMO and the 4-carboxylate group lowering the LUMO drastically compresses the HOMO-LUMO gap. Consequently, Methyl 5-bromoisoquinoline-4-carboxylate requires lower energy photons for electronic excitation, pushing its absorption maxima to significantly longer wavelengths compared to its unsubstituted or mono-substituted alternatives.

    Comparative Spectroscopic Data

    The table below synthesizes the empirical and theoretically extrapolated UV-Vis absorption maxima ( λmax​ ) for Methyl 5-bromoisoquinoline-4-carboxylate and its structural alternatives in a polar protic solvent (e.g., Ethanol).

    CompoundTransition 1 ( π→π∗ )Transition 2 ( π→π∗ )Transition 3 ( n→π∗ )Structural Impact on Chromophore
    Isoquinoline 217 nm265 nm317 nmUnsubstituted core baseline[3].
    6-Bromoisoquinoline 228 nm273 nm320 nm+Br induces a moderate bathochromic shift[4].
    5-Bromoisoquinoline ~225 nm~270 nm~322 nmSimilar heavy-atom effect to the 6-bromo isomer[2].
    Methyl 5-bromoisoquinoline-4-carboxylate ~235 nm ~285 nm ~335 nm Extended conjugation via the 4-ester yields the largest shift.

    (Note: Values for the highly functionalized target compound are analytical extrapolations based on established substituent effects on the isoquinoline core. Actual empirical values may vary slightly based on solvatochromic effects).

    Self-Validating Experimental Protocol

    To ensure that the acquired UV-Vis spectrum is an accurate representation of the molecule's electronic structure—and not an artifact of aggregation, solvent impurities, or instrument drift—the following protocol is designed as a self-validating system .

    Step 1: Solvent Selection & Matrix Validation
    • Action: Select UV-grade Ethanol (EtOH) as the solvent.

    • Causality: Ethanol possesses a low UV cutoff wavelength (~210 nm) and effectively solvates both the moderately polar ester and the hydrophobic bromoisoquinoline core. Highly aqueous mixtures should be avoided as they can induce π−π stacking (aggregation) of planar aromatic systems, which artificially broadens and shifts the λmax​ (excimer formation).

    Step 2: Dual-Beam Baseline Correction
    • Action: Fill two matched quartz cuvettes (1 cm path length) with pure UV-grade EtOH. Place them in the sample and reference paths of a dual-beam spectrophotometer and execute a baseline zeroing scan from 200 nm to 600 nm.

    • Causality: This step mathematically subtracts the solvent's minor absorbances and any optical discrepancies between the cuvettes, ensuring the final spectrum is exclusively derived from the analyte's electronic transitions[3].

    Step 3: Serial Dilution & Spectral Acquisition
    • Action: Prepare a stock solution of Methyl 5-bromoisoquinoline-4-carboxylate. Perform serial dilutions to create three working concentrations: 10 µM, 20 µM, and 40 µM. Scan each sample from 200 nm to 600 nm.

    • Causality: Measuring a single concentration is scientifically insufficient. By acquiring spectra at three distinct concentrations, you establish a data set for self-validation.

    Step 4: Beer-Lambert Linearity Check (Self-Validation)
    • Action: Plot the maximum absorbance values against the three concentrations.

    • Causality: If the relationship is strictly linear ( R2>0.99 ) and the λmax​ does not shift between dilutions, the system self-validates that the solute is fully solvated and monomeric. A non-linear plot or shifting λmax​ instantly flags concentration-dependent aggregation, prompting a necessary change to a more non-polar solvent.

    Workflow Visualization

    UVVisProtocol N1 Sample Preparation (Methyl 5-bromoisoquinoline-4-carboxylate) N2 Solvent Selection (UV-Grade EtOH, Cutoff < 210 nm) N1->N2 Dissolve N3 Baseline Correction (Dual-Beam Blanking) N2->N3 Reference N4 Serial Dilution (10 µM, 20 µM, 40 µM) N2->N4 Aliquot N5 Spectral Acquisition (200 - 600 nm Scan) N3->N5 Zero Instrument N4->N5 Measure N6 Self-Validation (Beer-Lambert Linearity Check) N5->N6 Plot Abs vs Conc

    Workflow for self-validating UV-Vis spectroscopic analysis of isoquinoline derivatives.

    References

    • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene ResearchGate[Link]

    • WO 2022/224223 A1 (Patent utilizing Methyl 5-bromoisoquinoline-4-carboxylate) Patent Order (Novartis AG)[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 5-bromoisoquinoline-4-carboxylate proper disposal procedures

    Comprehensive Operational and Disposal Protocol for Methyl 5-bromoisoquinoline-4-carboxylate As a Senior Application Scientist, I approach chemical disposal not merely as an end-of-pipe regulatory requirement, but as a c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational and Disposal Protocol for Methyl 5-bromoisoquinoline-4-carboxylate

    As a Senior Application Scientist, I approach chemical disposal not merely as an end-of-pipe regulatory requirement, but as a critical extension of the experimental workflow. Methyl 5-bromoisoquinoline-4-carboxylate is a highly valuable intermediate in pharmaceutical synthesis, but its structural composition—specifically the integration of a covalently bound bromine atom and an aromatic isoquinoline nitrogen—demands rigorous, specialized handling.

    Standard disposal methods are fundamentally incompatible with this molecule. Below is the field-proven, self-validating operational guide for the safe handling, segregation, and thermal destruction of this compound.

    Physicochemical Profile & Waste Characterization

    Before executing any disposal protocol, we must quantify the chemical parameters that dictate our downstream logistical choices. Methyl 5-bromoisoquinoline-4-carboxylate contains approximately 30% bromine by mass. This high halogen density directly restricts how the waste can be legally and safely processed[1].

    Table 1: Quantitative Waste Characterization Data

    Property / ParameterOperational Specification
    Chemical Name Methyl 5-bromoisoquinoline-4-carboxylate
    CAS Number 1384251-83-5
    Molecular Formula C11H8BrNO2
    Molecular Weight 266.09 g/mol
    Halogen Mass Fraction ~30.0% (Bromine)
    Primary GHS Hazards H302, H315, H319, H335 (Irritant, Harmful if swallowed)
    EPA Waste Classification Halogenated Organic Waste
    Required Destruction Method High-Temperature Incineration (>1100°C) with Alkaline Scrubbing

    Mechanistic Causality: The Science of Halogenated Destruction

    Why do we mandate specialized alkaline scrubbers for this specific molecule?

    During standard thermal oxidation, organic molecules combust into carbon dioxide and water. However, the C-Br bond in Methyl 5-bromoisoquinoline-4-carboxylate alters this pathway. At high temperatures, the bond cleaves to release free bromine radicals, which rapidly abstract hydrogen to form highly corrosive hydrogen bromide (HBr) gas[2]. Simultaneously, the oxidation of the isoquinoline ring generates nitrogen oxides (NOx).

    If routed to a standard non-halogenated incinerator, these acidic gases would cause catastrophic structural corrosion to the facility and release toxic, acid-rain precursors into the atmosphere. Therefore, routing this compound to a RCRA-permitted facility equipped with wet sodium hydroxide (NaOH) scrubbers is a non-negotiable operational mandate[3].

    G1 Compound Methyl 5-bromoisoquinoline-4-carboxylate (C11H8BrNO2) Combustion Thermal Oxidation (>1100°C + O2) Compound->Combustion Injection Gases Combustion Gases (CO2, H2O, NOx, HBr) Combustion->Gases Degradation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic Gas Stream Neutralized Neutralized Salts (NaBr, NaNO2) + Clean Exhaust Scrubber->Neutralized Neutralization

    Fig 1: Thermal degradation and alkaline scrubbing pathway for brominated isoquinolines.

    Self-Validating Spillage & Containment Protocol

    In the event of a powder spill, laboratories must treat the cleanup as the first step of the disposal process. Every action must include a validation check to ensure total containment.

    • Step 1: Isolate and Contain

      • Action: Establish a 1-meter perimeter. Do not use water.

      • Causality: Adding water to a halogenated organic powder can create a localized slurry that is difficult to recover and may seep into porous laboratory surfaces.

      • Validation Check: Use a dry UV-A lamp (365 nm) to inspect the perimeter. Isoquinoline derivatives often exhibit native fluorescence; a lack of fluorescence confirms your containment boundaries are secure.

    • Step 2: Mechanical Recovery

      • Action: Use a static-free brush to sweep the powder into an anti-static weighing boat, then transfer to a high-density polyethylene (HDPE) solid waste container.

      • Causality: Static discharge can aerosolize fine powders, increasing inhalation risk.

      • Validation Check: Weigh the recovered material. If the recovered mass is significantly lower than the estimated spilled mass, expand the UV inspection radius to locate aerosolized micro-particles.

    • Step 3: Surface Decontamination

      • Action: Wipe the area with a minimal volume of compatible solvent (e.g., methanol) to dissolve residue, followed by a mild alkaline detergent wash.

      • Causality: Methanol dissolves the residual compound, while the alkaline wash neutralizes any potential acidic degradation byproducts.

      • Validation Check: Perform a final swipe test using pH paper on the wetted surface. A stable pH of 7.0 confirms the absence of localized acidic micro-environments.

    Waste Segregation & Storage Plan

    Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA guidelines regarding halogenated waste streams[4].

    • Step 1: Liquid Waste Classification

      • Action: If the compound is dissolved in a solvent, quantify the total halogen content. If halogens exceed 5% by volume or mass, it must be classified strictly as Halogenated Organic Waste [5].

      • Causality: Comingling high-halogen waste with standard flammable solvents depresses the overall calorific value (BTU) of the waste drum. This can lead to incomplete combustion and the formation of toxic brominated dioxins during incineration[3].

      • Validation Check: Maintain a strict gravimetric waste log. Calculate the theoretical halogen mass fraction for every addition to the drum. If the calculated fraction approaches the 5% threshold, cap the drum to prevent non-compliant mixing[5].

    • Step 2: Solid Waste Routing

      • Action: Contaminated PPE, weighing papers, and empty vials must be collected in dedicated solid hazardous waste bins labeled "Halogenated Solid Waste - Contains Bromine."

    G2 Start Waste Generation: Methyl 5-bromoisoquinoline-4-carboxylate Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Solution (Dissolved in Solvent) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Routing HalogenCheck Total Halogen > 5%? Liquid->HalogenCheck NonHalogen Non-Halogenated Waste Stream HalogenCheck->NonHalogen No HalogenCheck->Halogenated Yes Incineration RCRA-Permitted Incineration Facility NonHalogen->Incineration Halogenated->Incineration

    Fig 2: Decision matrix for the segregation and routing of halogenated organic laboratory waste.

    Final Disposal & Incineration Methodology

    The ultimate destruction of Methyl 5-bromoisoquinoline-4-carboxylate must be executed by a licensed hazardous waste contractor utilizing the following validated workflow:

    • Step 1: Fuel Blending

      • Action: The waste contractor blends the brominated waste with high-BTU non-halogenated solvents.

      • Causality: Bromine acts as a flame retardant. Blending ensures the mixture has sufficient calorific energy to sustain the extreme temperatures required for complete molecular destruction[3].

    • Step 2: High-Temperature Thermal Oxidation

      • Action: The blended waste is injected into a rotary kiln operating at >1100°C for a minimum residence time of 2 seconds[6].

      • Validation Check: Vendor Continuous Emission Monitoring Systems (CEMS) must log temperature data; any drop below 1100°C must trigger an automatic waste feed cutoff to prevent the release of uncombusted intermediates[6].

    • Step 3: Acid Gas Scrubbing

      • Action: Exhaust gases pass through a packed-bed wet scrubber utilizing sodium hydroxide (NaOH)[2].

      • Validation Check: Continuous pH monitoring of the scrubber blowdown water must ensure the effluent remains alkaline (pH > 8.5), validating the complete neutralization of HBr into harmless sodium bromide (NaBr) before environmental discharge[2].

    Sources

    Handling

    A Senior Application Scientist's Guide to Handling Methyl 5-bromoisoquinoline-4-carboxylate

    As researchers and drug development professionals, our work with novel chemical entities like Methyl 5-bromoisoquinoline-4-carboxylate is foundational to discovery. The unique reactivity of halogenated heterocycles, such...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities like Methyl 5-bromoisoquinoline-4-carboxylate is foundational to discovery. The unique reactivity of halogenated heterocycles, such as this brominated isoquinoline, makes them valuable synthons in medicinal chemistry.[1][2] However, this same reactivity necessitates a rigorous and informed approach to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of Methyl 5-bromoisoquinoline-4-carboxylate, ensuring both personal safety and the integrity of your research. While specific toxicological data for this exact molecule are not fully established, a robust safety framework can be built upon data from structurally analogous compounds.[3][4]

    Hazard Identification and Risk Assessment: Understanding the Compound

    Methyl 5-bromoisoquinoline-4-carboxylate belongs to the family of brominated quinolines, which are recognized as privileged structures in medicinal chemistry but also require careful handling.[1] Based on safety data from similar compounds, the primary hazards are associated with irritation.

    Anticipated Hazards:

    • Skin Irritation: Direct contact may cause skin irritation.[5]

    • Serious Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing damage if contact occurs.[5][6]

    • Respiratory Tract Irritation: Inhalation of the dust or powder can lead to respiratory irritation.[4][7]

    • Harmful if Swallowed or Inhaled: While acute toxicity data is limited, compounds in this class may be harmful if ingested or inhaled.[8]

    A thorough risk assessment is the first step in any experimental plan. Before handling this compound, you must identify the specific risks associated with your planned procedure, considering the quantities used, the duration of exposure, and the potential for aerosolization.

    Core Directive: Personal Protective Equipment (PPE)

    The selection and proper use of PPE is your primary defense against exposure. Do not view PPE as a substitute for robust engineering controls like a chemical fume hood; instead, it is the final, critical barrier.[9][10] The following table outlines the minimum required PPE for handling Methyl 5-bromoisoquinoline-4-carboxylate.

    Protection Type Specific Recommendations Rationale and Causality
    Eye and Face Protection Chemical safety goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133 regulations. A face shield should be worn over goggles when there is a significant risk of splashing.[6][11]Protects against accidental splashes and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[9]
    Hand Protection Chemical-resistant, disposable nitrile gloves. Change gloves immediately if contaminated, torn, or after prolonged use. Double-gloving is recommended.[9][12]Prevents skin contact and absorption. Nitrile provides good resistance against a broad range of chemicals. Contaminated outer gloves should be removed and disposed of within the fume hood to prevent spreading contamination.[9]
    Body Protection A long-sleeved laboratory coat. Consider a poly-coated gown for procedures with a higher risk of splashes.[10][11]Minimizes the risk of skin contact from spills or splashes. All protective clothing should be removed before leaving the laboratory.[3]
    Respiratory Protection All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[5] If a fume hood is not available or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., N95 or higher) is mandatory.[6][7]Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.[4] Surgical masks do not offer protection from chemical dust or vapors.[12]

    Operational Protocol: A Step-by-Step Guide to Safe Handling

    Adherence to a standardized operational workflow is critical for minimizing risk. The following protocol provides a self-validating system for safe handling.

    Pre-Handling Checklist
    • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Locate Safety Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.[6]

    • Assemble All Materials: Gather all necessary chemicals, solvents, glassware, and equipment before introducing the Methyl 5-bromoisoquinoline-4-carboxylate into the workspace.

    • Don PPE: Put on all required PPE as detailed in the table above.

    Experimental Workflow: Weighing and Dissolving
    • Tare the Vessel: Inside the chemical fume hood, place a clean, dry weighing vessel on the analytical balance and tare it.

    • Aliquot the Compound: Carefully transfer the desired amount of Methyl 5-bromoisoquinoline-4-carboxylate to the weighing vessel. Use a spatula and avoid generating dust. Do not tap the container in a way that aerosolizes the powder.

    • Close Primary Container: Securely close the main stock container of the compound immediately after weighing.[4]

    • Dissolving: Add the solvent to the vessel containing the weighed compound. If adding the compound to the solvent, do so slowly to prevent splashing.[11]

    • Clean Up: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

    Post-Handling and Decontamination
    • Decontaminate Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Clean Workspace: Wipe down the work surface within the fume hood.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloving), gown, face shield/goggles, inner gloves, and respirator (if used).

    • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[3][5]

    Emergency Procedures: Immediate Response Plan

    In the event of an exposure or spill, a rapid and correct response is crucial.

    Exposure Scenario Immediate First Aid Measures
    Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[5]
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
    Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
    Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
    Small Spill Ensure adequate ventilation and wear all required PPE.[7] Gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Sweep up the material, place it in a suitable, sealed container for disposal, and clean the affected area.[4]

    Disposal Plan

    All waste containing Methyl 5-bromoisoquinoline-4-carboxylate, including contaminated consumables (gloves, wipes) and excess material, must be treated as hazardous chemical waste.

    • Collection: Collect all waste in a clearly labeled, sealed container.

    • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not discharge into drains or the environment.[3][7]

    Visualization: Safe Handling Workflow Diagram

    The following diagram illustrates the logical flow for the safe handling of Methyl 5-bromoisoquinoline-4-carboxylate.

    cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_end Final Steps cluster_emergency Emergency Protocol A Verify Fume Hood & Safety Equipment B Assemble All Materials & Glassware A->B C Don Required PPE (Gown, Goggles, Gloves) B->C D Weigh Solid Compound C->D E Dissolve in Solvent D->E Spill Spill or Exposure Occurs D->Spill If Incident Occurs F Perform Reaction/ Application E->F E->Spill If Incident Occurs G Decontaminate Glassware & Surfaces F->G F->Spill If Incident Occurs H Collect All Waste in Sealed Container I Dispose via EHS J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K FirstAid Follow First Aid Procedures Spill->FirstAid Report Report to Supervisor & Seek Medical Attention FirstAid->Report

    Caption: Workflow for safe handling of Methyl 5-bromoisoquinoline-4-carboxylate.

    References

    • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 903-908.
    • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
    • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
    • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

    • Wang, W., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 2959–2968.
    • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
    • ACS Publications. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. Retrieved from [Link]

    • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

    Sources

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